molecular formula C13H9F2NO B1422378 2-(3,4-Difluorobenzoyl)-3-methylpyridine CAS No. 1187164-48-2

2-(3,4-Difluorobenzoyl)-3-methylpyridine

Número de catálogo: B1422378
Número CAS: 1187164-48-2
Peso molecular: 233.21 g/mol
Clave InChI: CTPCBPFEIIUEJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview 2-(3,4-Difluorobenzoyl)-3-methylpyridine is an organic compound with the molecular formula C 13 H 9 F 2 NO and a molecular weight of 233.22 g/mol. This high-purity compound is supplied at a guaranteed 97% concentration and is intended for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Chemical Structure and Features This molecule features a 3,4-difluorobenzoyl group linked to a 3-methylpyridine scaffold. The presence of fluorine atoms can significantly influence a compound's properties, including its metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold in medicinal chemistry research . The 3-methylpyridine moiety is a fundamental structure found in numerous biologically active compounds and has applications in various organic transformations . Research Applications While specific biological studies on this exact compound are not extensively published in the available literature, its structure is of high interest in pharmaceutical and chemical research. Analogs containing difluorobenzoyl groups are investigated as key intermediates in the synthesis of potential therapeutic agents. For instance, similar N-acylated heterocycles are studied for their roles as serotonin receptor antagonists, kinase inhibitors, and radiosensitizers for tumor therapy . Researchers may utilize this compound as a building block in the development of new molecular entities or as a standard in analytical method development. Handling and Storage For specific handling, storage, and safety information, researchers should consult the relevant Safety Data Sheet (SDS). This product is for use by qualified laboratory personnel only.

Propiedades

IUPAC Name

(3,4-difluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-6-16-12(8)13(17)9-4-5-10(14)11(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPCBPFEIIUEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Difluorobenzoyl)-3-methylpyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The intersection of fluorinated aromatic ketones and pyridine scaffolds represents a fertile ground for the discovery of novel chemical entities with significant potential in medicinal chemistry and materials science. This guide focuses on the specific, yet largely undocumented, molecule: 2-(3,4-Difluorobenzoyl)-3-methylpyridine. As this compound is not readily found in major chemical databases, it is presumed to be a novel or non-commercial entity. This document, therefore, serves as a forward-looking technical guide for researchers, outlining its core molecular properties, a proposed synthetic pathway, and a discussion of its potential biological significance based on the analysis of its constituent chemical moieties.

Part 1: Molecular Identification and Physicochemical Properties

A definitive CAS number for 2-(3,4-Difluorobenzoyl)-3-methylpyridine could not be located in publicly accessible databases as of the time of this writing, suggesting its status as a novel compound. However, based on its chemical structure, we can deduce its key molecular identifiers.

IdentifierValue
IUPAC Name (3,4-Difluorophenyl)(3-methylpyridin-2-yl)methanone
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.22 g/mol
Canonical SMILES CC1=C(C(=O)C2=CC(=C(C=C2)F)F)N=CC=C1
InChI Key (Predicted) Will be generated upon synthesis and registration
Part 2: Proposed Synthesis Pathway

The synthesis of aryl pyridyl ketones can be challenging. Standard Friedel-Crafts acylation is often ineffective for electron-deficient pyridine rings, which can be deactivated by complexation with the Lewis acid catalyst at the nitrogen atom.[1][2] Therefore, alternative strategies are required. A robust and versatile approach involves the addition of a Grignard reagent to a pyridine nitrile, followed by acidic hydrolysis.

A plausible synthetic route for 2-(3,4-Difluorobenzoyl)-3-methylpyridine would start from 3-methylpyridine-2-carbonitrile and 1-bromo-3,4-difluorobenzene.

Step 1: Preparation of 3,4-Difluorophenylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • In a separate flask, dissolve 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium. Once the reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours until the magnesium is consumed.

Step 2: Reaction with 3-Methylpyridine-2-carbonitrile

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 3-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis to the Ketone

  • Upon completion, cautiously quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) cooled in an ice bath.

  • Stir the mixture vigorously for 2-4 hours. The intermediate imine will hydrolyze to the target ketone.[3][4]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.[5]

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 1-Bromo-3,4-difluorobenzene P1 Grignard Formation (Anhydrous THF) A->P1 B Magnesium (Mg) B->P1 C 3-Methylpyridine-2-carbonitrile P2 Nucleophilic Addition (Anhydrous THF) C->P2 P1->P2 Grignard Reagent P3 Acidic Hydrolysis (aq. HCl) P2->P3 Imine Intermediate D 2-(3,4-Difluorobenzoyl) -3-methylpyridine P3->D

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Part 3: Characterization of a Novel Compound

As a novel entity, rigorous structural characterization is paramount. A combination of spectroscopic and chromatographic techniques would be employed to confirm the identity and purity of the synthesized 2-(3,4-Difluorobenzoyl)-3-methylpyridine.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the methyl group protons, aromatic protons on the pyridine ring, and aromatic protons on the difluorophenyl ring with characteristic splitting patterns.Confirms the proton framework and connectivity.
¹³C NMR Resonances for all 13 carbon atoms, including the carbonyl carbon, and carbons bonded to fluorine exhibiting C-F coupling.Verifies the carbon skeleton.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.Confirms the presence and positions of fluorine atoms.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (233.22 m/z). High-resolution MS (HRMS) would confirm the elemental composition.Determines the molecular weight and formula.
HPLC A single major peak under various mobile phase conditions, indicating high purity.Assesses purity and provides a method for future analysis.
FT-IR Spectroscopy Characteristic absorption bands for C=O (ketone), C-F, and C=N/C=C (aromatic rings) vibrations.Identifies key functional groups.
Part 4: Potential Biological Significance and Applications

While no biological data exists for this specific molecule, its structure combines two pharmacologically relevant motifs: a pyridine ring and a difluorobenzoyl group.

  • Pyridine Derivatives: The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[6] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, anticonvulsant, and retinoprotective effects.[7][8][9] The methyl substitution can influence metabolic stability and binding affinity.

  • Difluorobenzoyl Moiety: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[10] The 3,4-difluoro substitution pattern, in particular, is found in molecules with antiproliferative and enzyme inhibitory activities.[11] For instance, compounds with a difluorobenzoyl group are known to be part of molecules targeting kinases, which are crucial regulators of cell signaling.

Given these precedents, 2-(3,4-Difluorobenzoyl)-3-methylpyridine could be a candidate for screening as a kinase inhibitor . Many kinase inhibitors function by competing with ATP for the binding site in the enzyme's active cleft. The difluorobenzoyl pyridine structure could potentially form hydrogen bonds and other interactions within such a site.

KinaseInhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism S Upstream Signal (e.g., Growth Factor) R Receptor S->R binds K Kinase Enzyme R->K activates Sub Substrate Protein K->Sub phosphorylates P_Sub Phosphorylated Substrate Sub->P_Sub CR Cellular Response (e.g., Proliferation) P_Sub->CR triggers I 2-(3,4-Difluorobenzoyl) -3-methylpyridine I->K binds & inhibits

Caption: Potential mechanism of action via kinase inhibition.

Part 5: Protocol for In Vitro Bioassay

To test the hypothesis of kinase inhibition, a generic in vitro enzyme inhibition assay could be performed.

  • Reagents and Materials: Purified target kinase, appropriate substrate peptide, ATP, assay buffer, and the test compound (dissolved in DMSO). A suitable detection reagent (e.g., ADP-Glo™ or similar, which measures ADP production as an indicator of kinase activity).

  • Assay Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Reaction: In a 96-well plate, add the kinase and the test compound (or vehicle control) and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Terminate the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence or fluorescence, which correlates with the amount of ADP produced.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[12][13]

Conclusion

2-(3,4-Difluorobenzoyl)-3-methylpyridine stands as a promising, albeit unexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. The combination of a biologically active pyridine core with a difluorobenzoyl moiety suggests a strong potential for applications in drug discovery, particularly in the domain of kinase inhibition. The protocols and insights presented here are intended to equip researchers with the necessary information to pursue the empirical investigation of this and related novel compounds.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). RSC Advances.
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2015).
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine deriv
  • Pharmacological Evaluation of Some New 6-amino/methyl Pyridine Deriv
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI.
  • Synthesis of 2-benzoyl-3-nitro-6-methylpyridine. PrepChem.com.
  • Palladium-Catalyzed Decarboxylative Cross-Couplings of Zinc Polyfluorobenzoates with Aryl 2-Pyridyl Esters for Accessing Polyfluorinated Aryl Ketones. (2025).
  • HPLC–SPE–NMR — A Novel Hyphenation Technique. (2026).
  • Neurophysiological consequences of acute exposure to methylpyridines. (1985). PubMed.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • Chemoselective synthesis of the aryl ketone through palladium (Pd) catalyzed coupling reaction.
  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Royal Society of Chemistry.
  • 2-Benzoylpyridine synthesis. ChemicalBook.
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Royal Society of Chemistry.
  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2020). MDPI. Available at: [Link]

  • Therapeutic effect of pyridine derivatives.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • (3,5-Difluorophenyl)(4-methylpyridin-2-yl)methanone. ChemScene.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine deriv
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine deriv
  • Pyridines. Wikipedia.
  • 3,4-Difluorobenzoyl chloride. PubChem. Available at: [Link]

  • Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. PrepChem.com.
  • Structure Elucidation, NMR, HPLC-MS Analytics. (2021). MicroCombiChem. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Exploring 3,4-Difluorobenzonitrile: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • HPLC, a modular technique that complements NMR. (2024). Specific Polymers.
  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • Scaling Small Molecule Purific
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017).
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010).
  • Synthesis method of 2-benzoylpyridine.
  • (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). [Source Used for General Biological Activity of Difluorophenyl Moieties]
  • Chemistry of Nitriles. (2024). LibreTexts.
  • Enzyme Analysis. G-Biosciences.
  • Enzyme inhibitors. University College London.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. (2011). PMC.
  • difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. (2014). PubMed.

Sources

Target Identification & Validation: 2-(3,4-Difluorobenzoyl)-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-benzoylpyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging multiple biological targets depending on substitution patterns. This guide isolates the specific pharmacological potential of 2-(3,4-difluorobenzoyl)-3-methylpyridine .

Analysis of the structural activity relationship (SAR) suggests this molecule is a high-probability candidate for Microtubule Destabilization (targeting the Colchicine binding site of


-tubulin) and a secondary candidate for Type II Kinase Inhibition  (specifically VEGFR-2 or p38 MAPK). The presence of the 3-methyl group provides critical steric hindrance, forcing the biaryl system into a non-planar conformation essential for hydrophobic pocket occupancy, while the 3,4-difluoro motif confers metabolic stability against oxidative degradation.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

To understand the biological target, we must first deconstruct the "warhead" properties of the molecule. This derivative is not a random assembly; it possesses three distinct pharmacophoric features that dictate its binding behavior.

The "Conformational Lock" (3-Methyl Group)

The most critical feature of this specific derivative is the methyl group at the 3-position of the pyridine ring.

  • Mechanism: In unsubstituted 2-benzoylpyridines, the bond between the pyridine and the carbonyl carbon allows for free rotation. However, the 3-methyl group introduces steric clash with the carbonyl oxygen and the phenyl ring.

  • Result: This forces the molecule into a twisted, non-planar conformation (atropisomer-like).

  • Biological Relevance: The Colchicine binding site on tubulin requires ligands to adopt a twisted "butterfly" or "propeller" shape to fit the hydrophobic cleft between

    
    - and 
    
    
    
    -tubulin.
The "Metabolic Shield" (3,4-Difluoro Phenyl)
  • Bioisosterism: The fluorine atoms mimic the size of hydrogen but the polarity of a hydroxyl group, without acting as hydrogen bond donors.

  • Metabolic Stability: The 3,4-positions are primary sites for CYP450-mediated hydroxylation in phenyl rings. Fluorination blocks this metabolic "soft spot," significantly increasing the half-life (

    
    ) of the compound compared to its dimethoxy analogs.
    
The "Hinge Binder" (Pyridine Nitrogen)
  • Kinase Potential: The pyridine nitrogen possesses a lone pair capable of accepting a hydrogen bond from the backbone amide (e.g., Met319 in VEGFR-2 or similar hinge residues in kinases), mimicking the adenine ring of ATP.

Visualization: SAR Logic

SAR_Analysis Molecule 2-(3,4-Difluorobenzoyl) -3-methylpyridine Feat1 3-Methyl Group (Steric Hindrance) Molecule->Feat1 Feat2 Pyridine Nitrogen (H-Bond Acceptor) Molecule->Feat2 Feat3 3,4-Difluoro Motif (Lipophilic/Stable) Molecule->Feat3 Effect1 Forces Non-Planar Twist (Conformation) Feat1->Effect1 Effect2 ATP Adenine Mimic (Hinge Binding) Feat2->Effect2 Effect3 Blocks CYP450 Oxidation Feat3->Effect3 Target1 Target: Tubulin (Colchicine Site) Effect1->Target1 Shape Fit Target2 Target: Kinases (VEGFR/p38) Effect2->Target2 H-Bonding Effect3->Target1 Bioavailability

Caption: Functional decomposition of the molecule linking structural features to biological targets.

Primary Biological Target: Tubulin Polymerization

The strongest evidence points to this scaffold acting as a Microtubule Destabilizing Agent (MDA) .

Mechanism of Action

Microtubules are dynamic polymers composed of


- and 

-tubulin heterodimers.[1] The 2-benzoylpyridine derivative binds to the Colchicine site located at the interface of the

- and

-subunits.
  • Binding: The twisted biaryl structure wedges into the hydrophobic pocket.

  • Inhibition: This binding prevents the "curved-to-straight" conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

  • Catastrophe: The microtubule depolymerizes, leading to the dissolution of the mitotic spindle.

Downstream Signaling Pathway

The inability to form a mitotic spindle triggers the Spindle Assembly Checkpoint (SAC).

  • Arrest: Cells arrest in the G2/M phase.

  • Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of Caspase-3, inducing apoptotic cell death.

Visualization: Mechanism of Action

Tubulin_Pathway Drug 2-(3,4-Difluorobenzoyl) -3-methylpyridine Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Spindle Mitotic Spindle Formation Polymer->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Failure Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Pathway demonstrating the cascade from ligand binding to apoptotic cell death.

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are required.

Synthesis of the Probe (Grignard Approach)

Rationale: A robust synthesis is needed to generate sufficient material for assay. The Grignard addition to a nitrile is preferred over Friedel-Crafts due to the electron-deficient nature of the pyridine ring.

Protocol:

  • Reagents: 2-Cyano-3-methylpyridine (1.0 eq), 3,4-Difluorophenylmagnesium bromide (1.2 eq, 0.5M in THF).

  • Reaction:

    • Cool 2-cyano-3-methylpyridine in anhydrous THF to 0°C under Argon.

    • Dropwise add the Grignard reagent over 30 mins.

    • Allow to warm to RT and stir for 4 hours (Formation of ketimine intermediate).

  • Hydrolysis: Quench with 2M HCl (aq) and reflux for 1 hour to convert the ketimine to the ketone.

  • Purification: Neutralize with NaHCO3, extract with EtOAc. Purify via Silica Flash Chromatography (Hexane/EtOAc gradient).

  • Validation: confirm structure via 1H-NMR (look for methyl singlet ~2.4 ppm and characteristic aromatic splitting).

In Vitro Tubulin Polymerization Assay

Rationale: This fluorescence-based assay provides direct evidence of the mechanism.

Protocol:

  • Preparation: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM GTP.

  • Reporter: Add DAPI (10 µM) or a dedicated fluorophore kit.

  • Treatment:

    • Control: DMSO (Vehicle).

    • Positive Control: Colchicine (3 µM) or Combretastatin A-4.

    • Test Compound: 2-(3,4-Difluorobenzoyl)-3-methylpyridine (graded concentrations: 1, 5, 10 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Data Analysis:

    • Vmax: Rate of polymerization.

    • Steady State: Final fluorescence plateau.

    • Success Criteria: A dose-dependent reduction in Vmax and plateau height compared to the DMSO control confirms inhibition.

Data Presentation Template
Assay TypeMetricExpected Result (Active)Validation Control
Tubulin Polymerization IC50 (µM)1.0 - 5.0 µMColchicine (IC50 ~2 µM)
Cell Viability (MTT) IC50 (HeLa/MCF-7)< 10 µMTaxol / Doxorubicin
Cell Cycle Analysis % Cells in G2/M> 40% accumulationNocodazole

References

  • MDPI. (2020). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. Retrieved from [Link]

  • MDPI. (2019). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

2-(3,4-Difluorobenzoyl)-3-methylpyridine is a key heterocyclic ketone intermediate in contemporary drug discovery and development. The strategic incorporation of a difluorobenzoyl moiety onto a substituted pyridine scaffold is a recognized approach in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably influencing a drug candidate's overall profile. These attributes make 2-(3,4-difluorobenzoyl)-3-methylpyridine a valuable building block in the synthesis of a range of therapeutic agents, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system-targeted compounds.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of this important intermediate. We will delve into the mechanistic underpinnings of the selected synthetic strategies, offering insights into reagent selection and reaction optimization. The protocols are designed to be self-validating, ensuring reproducibility and high fidelity for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 2-aroylpyridines, such as 2-(3,4-Difluorobenzoyl)-3-methylpyridine, presents unique challenges due to the electronic nature of the pyridine ring. The lone pair of electrons on the nitrogen atom renders the ring electron-deficient and susceptible to nucleophilic attack, while also making it prone to deactivation or undesired side reactions under certain electrophilic conditions, such as classical Friedel-Crafts acylations.[1] Therefore, strategic synthetic design is paramount. This guide will focus on two primary, field-proven methodologies:

  • Grignard Reagent-Mediated Acylation: This classic and reliable approach involves the formation of a pyridyl Grignard reagent, which then acts as a nucleophile to attack an appropriate acylating agent.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful palladium-catalyzed methods for the formation of carbon-carbon bonds, providing an alternative and often milder route to the target compound.[2]

Logical Flow of Synthetic Approaches

synthetic_strategies cluster_start Starting Materials cluster_strategy1 Strategy 1: Grignard-Mediated Acylation cluster_strategy2 Strategy 2: Palladium-Catalyzed Cross-Coupling 3_methylpyridine 3-Methylpyridine halogenation Halogenation 3_methylpyridine->halogenation boronation Boronic Acid/Ester Formation 3_methylpyridine->boronation 3_4_difluorobenzoyl_chloride 3,4-Difluorobenzoyl Chloride acylation Acylation 3_4_difluorobenzoyl_chloride->acylation suzuki_coupling Suzuki-Miyaura Coupling 3_4_difluorobenzoyl_chloride->suzuki_coupling or related electrophile grignard_formation Grignard Reagent Formation halogenation->grignard_formation grignard_formation->acylation product1 2-(3,4-Difluorobenzoyl)-3-methylpyridine acylation->product1 boronation->suzuki_coupling product2 2-(3,4-Difluorobenzoyl)-3-methylpyridine suzuki_coupling->product2

Caption: Overview of primary synthetic routes.

Strategy 1: Grignard Reagent-Mediated Acylation

This approach is predicated on the initial preparation of a 2-halo-3-methylpyridine intermediate, which is then converted into the corresponding Grignard reagent. This organometallic species subsequently undergoes nucleophilic acyl substitution with 3,4-difluorobenzoyl chloride to yield the desired product. The preparation of 2-acetylpyridine via the acylation of 2-bromopyridine using a Grignard reagent is a well-established analogous transformation.[3]

Reagent and Parameter Table
Step Reagent/Parameter Role/Specification Typical Molar Equivalents Representative Yield (%)
1. Halogenation 2-Bromo-3-methylpyridineStarting Material1.0N/A
N-Bromosuccinimide (NBS)Brominating Agent1.05 - 1.280-90
Benzoyl PeroxideRadical Initiator0.02 - 0.05N/A
Carbon TetrachlorideSolventN/AN/A
2. Grignard Formation 2-Bromo-3-methylpyridineGrignard Precursor1.0N/A
Magnesium TurningsMetal for Grignard Formation1.1 - 1.5N/A
IodineInitiatorCatalyticN/A
Anhydrous THFSolventN/AN/A
3. Acylation 3,4-Difluorobenzoyl ChlorideAcylating Agent1.0 - 1.270-85
Anhydrous THFSolventN/AN/A
Experimental Protocol: Grignard-Mediated Acylation

Step 1: Preparation of 2-Bromo-3-methylpyridine

  • To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.03 eq).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 2-bromo-3-methylpyridine.

Step 2: Synthesis of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

  • Under an inert atmosphere, place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Initiate the reaction by gentle heating. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of 2-bromo-3-methylpyridine dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 3,4-difluorobenzoyl chloride (1.05 eq) in anhydrous THF dropwise to the freshly prepared Grignard reagent.[4][5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3,4-difluorobenzoyl)-3-methylpyridine.

Workflow Diagram: Grignard-Mediated Acylation

grignard_workflow start Start: 2-Bromo-3-methylpyridine grignard_formation Grignard Formation (Mg, I₂, THF) start->grignard_formation acylation Acylation with 3,4-Difluorobenzoyl Chloride grignard_formation->acylation workup Aqueous Workup (NH₄Cl quench) acylation->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Step-by-step Grignard acylation workflow.

Strategy 2: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for their broad substrate scope and functional group tolerance.[6] This strategy involves the coupling of a 3-methylpyridine derivative (e.g., a boronic acid or ester) with a suitable 3,4-difluorobenzoyl electrophile.

Reagent and Parameter Table
Step Reagent/Parameter Role/Specification Typical Molar Equivalents Representative Yield (%)
1. Borylation 2-Bromo-3-methylpyridineStarting Material1.0N/A
Bis(pinacolato)diboronBoron Source1.1 - 1.575-90
Pd(dppf)Cl₂Palladium Catalyst0.02 - 0.05N/A
Potassium AcetateBase2.0 - 3.0N/A
1,4-DioxaneSolventN/AN/A
2. Suzuki Coupling 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineNucleophilic Partner1.060-80
3,4-Difluorobenzoyl ChlorideElectrophilic Partner1.1 - 1.2N/A
Pd(PPh₃)₄Palladium Catalyst0.03 - 0.05N/A
Sodium CarbonateBase2.0 - 3.0N/A
Toluene/WaterSolvent SystemN/AN/A
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Step 1: Synthesis of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • To a solution of 2-bromo-3-methylpyridine (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for 8-12 hours. Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq), 3,4-difluorobenzoyl chloride (1.1 eq), Pd(PPh₃)₄ (0.04 eq), and an aqueous solution of sodium carbonate (2.0 M, 2.5 eq).[7]

  • Add a suitable solvent system, such as toluene or a mixture of toluene and ethanol.

  • Degas the mixture thoroughly with argon.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-10 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain 2-(3,4-difluorobenzoyl)-3-methylpyridine.

Workflow Diagram: Suzuki-Miyaura Coupling

suzuki_workflow start Start: 2-Bromo-3-methylpyridine borylation Borylation (B₂pin₂, Pd catalyst, Base) start->borylation boronic_ester 3-Methyl-2-pyridinylboronic ester borylation->boronic_ester suzuki_coupling Suzuki Coupling with 3,4-Difluorobenzoyl Chloride (Pd catalyst, Base) boronic_ester->suzuki_coupling workup_extraction Workup & Extraction suzuki_coupling->workup_extraction purification Purification workup_extraction->purification product Final Product purification->product

Caption: Step-by-step Suzuki-Miyaura coupling workflow.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents mentioned in these protocols.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Grignard Reagents: Grignard reagents are highly reactive and sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere.

  • Palladium Catalysts: Palladium catalysts can be toxic and should be handled with care.

  • 3,4-Difluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. Handle with extreme caution and avoid inhalation of vapors.

  • Storage: Store all reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Troubleshooting

Issue Potential Cause Suggested Solution
Low or no Grignard formation Wet glassware or solvent; inactive magnesium.Flame-dry all glassware thoroughly. Use freshly opened anhydrous solvent. Activate magnesium with a small crystal of iodine or by gentle heating.
Low yield in Grignard acylation Incomplete Grignard formation; degradation of Grignard reagent; side reactions with the acyl chloride.Ensure complete formation of the Grignard reagent before adding the acyl chloride. Perform the acylation at low temperatures (0 °C).
Low yield in Suzuki coupling Inactive catalyst; inefficient degassing; improper base or solvent.Use a fresh, active palladium catalyst. Ensure thorough degassing of the reaction mixture. Optimize the base and solvent system for the specific substrates.
Formation of byproducts Side reactions of the Grignard reagent (e.g., Wurtz coupling); over-borylation or side reactions in the Suzuki coupling.Control reaction temperature and addition rates. Optimize catalyst loading and reaction time.

Conclusion

The synthesis of 2-(3,4-difluorobenzoyl)-3-methylpyridine is a critical step in the development of novel pharmaceuticals. The two detailed protocols provided herein, Grignard-mediated acylation and palladium-catalyzed Suzuki-Miyaura coupling, offer reliable and scalable methods for obtaining this valuable intermediate. The choice of method will depend on the specific requirements of the synthesis, including available starting materials, equipment, and desired scale. By adhering to the detailed procedures and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize 2-(3,4-difluorobenzoyl)-3-methylpyridine for their research and development needs.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [URL: https://link.springer.com/book/10.1007/978-3-319-03979-4]
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [URL: https://www.uscibooks.com/hartwig2.htm]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
  • Sigma-Aldrich. (n.d.). 3,4-Difluorobenzoyl chloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/447479]
  • Wikipedia. (2024). Pyridine. [URL: https://en.wikipedia.org/wiki/Pyridine]
  • Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349-1360. [URL: https://doi.org/10.1016/S0040-4020(00)00027-2]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [URL: https://doi.org/10.1021/cr00039a007]
  • Oakwood Chemical. (n.d.). 3,4-Difluorobenzoyl chloride. [URL: https://oakwoodchemical.com/Products/002083]
  • PubChem. (n.d.). 3,4-Difluorobenzoyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Difluorobenzoyl-chloride]
  • Dou, G., et al. (2012). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. Molecules, 17(12), 14649-14658. [URL: https://www.mdpi.com/1420-3049/17/12/14649]
  • Wikipedia. (2023). 2-Acetylpyridine. [URL: https://en.wikipedia.org/wiki/2-Acetylpyridine]
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-friedel-crafts-acylation-for-3-methylbenzophenone-synthesis]
  • CymitQuimica. (n.d.). 2-(3,4-Difluorobenzoyl)-4-methylpyridine. [URL: https://www.cymitquimica.com/en/2-3-4-difluorobenzoyl-4-methylpyridine-cas-1187167-00-5]
  • Chem-Impex. (n.d.). 3,4-Difluorobenzoyl chloride. [URL: https://www.chemimpex.com/products/3-4-difluorobenzoyl-chloride]
  • Vertex AI Search. (n.d.). Search results for "synthesis of 2-(3,4-Difluorobenzoyl)-3-methylpyridine".

Sources

Application Notes and Protocols for the Catalyic Reduction of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of the ketone group in 2-(3,4-Difluorobenzoyl)-3-methylpyridine. The synthesis of the resulting chiral alcohol, (3,4-difluorophenyl)(3-methylpyridin-2-yl)methanol, is of significant interest in pharmaceutical and agrochemical research due to the prevalence of fluorinated and pyridine-containing scaffolds in bioactive molecules.[1] This document outlines both asymmetric and non-asymmetric reduction strategies, with a focus on transition metal-catalyzed hydrogenation. Detailed experimental procedures, mechanistic considerations, and analytical methods for reaction monitoring are presented to aid researchers in achieving efficient and selective transformations.

Introduction: The Significance of Fluorinated Chiral Alcohols

The catalytic reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis. The resulting products are valuable intermediates for a wide range of biologically active compounds.[2][3] The target molecule of this guide, 2-(3,4-Difluorobenzoyl)-3-methylpyridine, incorporates two key structural motifs: a difluorinated phenyl ring and a methyl-substituted pyridine ring.

The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pyridine moiety, a common N-heterocycle in pharmaceuticals, can influence solubility, and participate in crucial binding interactions. Consequently, the stereoselective synthesis of (3,4-difluorophenyl)(3-methylpyridin-2-yl)methanol is a critical step in the development of novel therapeutic agents and agrochemicals.

This guide explores robust and reproducible methods for the catalytic reduction of the ketone in 2-(3,4-Difluorobenzoyl)-3-methylpyridine, providing researchers with the necessary tools to access this important chiral building block.

Mechanistic Considerations: Pathways to Ketone Reduction

The catalytic reduction of a ketone to a secondary alcohol can be achieved through several pathways, primarily involving the transfer of a hydride equivalent to the carbonyl carbon. In the context of transition metal catalysis, two dominant mechanisms are of particular relevance:

  • Homogeneous Catalytic Hydrogenation: This involves the use of a soluble transition metal complex, typically based on ruthenium, rhodium, or iridium, in the presence of molecular hydrogen (H₂).[4] For asymmetric transformations, the metal center is coordinated to chiral ligands, which create a chiral environment and direct the hydrogenation to one of the two enantiotopic faces of the ketone.[3]

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture, in place of gaseous hydrogen.[5] The catalyst, often a ruthenium or iridium complex with a chiral ligand, facilitates the transfer of hydrogen from the donor to the ketone substrate. ATH offers operational advantages by avoiding the need for high-pressure hydrogenation equipment.[5]

The choice between these methods will depend on the desired stereoselectivity, available equipment, and the specific characteristics of the substrate.

Catalyst Selection and Rationale

The successful reduction of 2-(3,4-Difluorobenzoyl)-3-methylpyridine hinges on the selection of an appropriate catalyst. The electronic properties of the difluorinated aromatic ring and the coordinating ability of the pyridine nitrogen must be taken into account.

  • Ruthenium-Based Catalysts: Ruthenium complexes, particularly those bearing chiral diphosphine and diamine ligands (Noyori-type catalysts), are highly effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones.[2][3][6] The presence of a base is often crucial for high catalytic activity.[3] For the target substrate, a ruthenium catalyst would be a primary choice due to its proven efficacy with similar heteroaromatic ketones.

  • Iridium-Based Catalysts: Iridium complexes have also emerged as powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones.[7][8][9] They can exhibit excellent enantioselectivity and functional group tolerance. Iridium catalysts are particularly noteworthy for their performance in the reduction of challenging substrates, including those with fluorine substituents.[7][8][10]

The difluoro substituents on the benzoyl moiety are electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reduction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic reduction of 2-(3,4-Difluorobenzoyl)-3-methylpyridine.

Protocol 1: Asymmetric Hydrogenation using a Ruthenium-Based Catalyst

This protocol is designed to produce an enantiomerically enriched alcohol using a chiral ruthenium catalyst and molecular hydrogen.

Materials:

  • 2-(3,4-Difluorobenzoyl)-3-methylpyridine

  • (R,R)-RuCl₂[(S)-BINAP][(S)-DAIPEN] or a similar chiral ruthenium catalyst

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed methanol or ethanol

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Preparation: In a glovebox or under a stream of inert gas, charge a glass liner for the hydrogenation reactor with 2-(3,4-Difluorobenzoyl)-3-methylpyridine (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: To the liner, add the chiral ruthenium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).

  • Base Addition: Add potassium tert-butoxide (0.05-0.1 mmol, 5-10 mol%).

  • Solvent Addition: Add anhydrous, degassed methanol or ethanol (5-10 mL).

  • Assembly and Purging: Seal the glass liner inside the high-pressure reactor. Purge the reactor several times with hydrogen gas to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 30-60 °C).

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (under positive hydrogen pressure) and analyzing them by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation:

ParameterCondition
Substrate2-(3,4-Difluorobenzoyl)-3-methylpyridine
Catalyst(R,R)-RuCl₂[(S)-BINAP][(S)-DAIPEN]
Catalyst Loading0.5 mol%
BaseKOtBu (5 mol%)
SolventMethanol
H₂ Pressure20 atm
Temperature40 °C
Reaction Time12-24 h
Conversion>99% (determined by GC)
Enantiomeric Excess>95% (determined by chiral HPLC)
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using an Iridium Catalyst

This protocol offers an alternative to high-pressure hydrogenation, using isopropanol as both the solvent and the hydrogen source.

Materials:

  • 2-(3,4-Difluorobenzoyl)-3-methylpyridine

  • [Ir(COD)Cl]₂

  • Chiral NNP ligand (e.g., derived from a cinchona alkaloid)[9]

  • Potassium hydroxide (KOH) or sodium isopropoxide

  • Anhydrous isopropanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral NNP ligand (0.0055 mmol) in anhydrous isopropanol (2 mL). Stir the mixture at room temperature for 30 minutes.

  • Substrate and Base Addition: To the catalyst solution, add 2-(3,4-Difluorobenzoyl)-3-methylpyridine (1.0 mmol) and a solution of KOH or sodium isopropoxide in isopropanol (0.1 mmol).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a small amount of water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation:

ParameterCondition
Substrate2-(3,4-Difluorobenzoyl)-3-methylpyridine
Catalyst System[Ir(COD)Cl]₂ / Chiral NNP Ligand
Ligand Loading1.1 mol% relative to Ir
BaseKOH (10 mol%)
Hydrogen SourceIsopropanol
Temperature80 °C
Reaction Time8-16 h
Conversion>98% (determined by GC)
Enantiomeric Excess>90% (determined by chiral HPLC)

Analytical Methods for Reaction Monitoring

Careful monitoring of the reaction is essential to determine the optimal reaction time and to quantify the conversion and stereoselectivity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material (ketone) and the appearance of the product (alcohol). The alcohol is typically more polar and will have a lower Rf value.

  • Gas Chromatography (GC): An excellent technique for determining the conversion of the reaction by measuring the relative peak areas of the starting material and the product.

  • High-Performance Liquid Chromatography (HPLC): For determining the enantiomeric excess (ee) of the chiral alcohol product, a chiral stationary phase is required. A variety of chiral columns are commercially available, and the appropriate column and mobile phase must be determined experimentally.

Visualization of Key Processes

Asymmetric Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation prep1 Charge Reactor with Ketone prep2 Add Chiral Ru Catalyst & Base prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Seal & Purge Reactor with H₂ prep3->react1 react2 Pressurize & Heat react1->react2 react3 Stir and Monitor react2->react3 workup1 Cool & Vent Reactor react3->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 product product workup4->product Chiral Alcohol

Caption: Workflow for Asymmetric Hydrogenation.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G catalyst [Ir]-H (Active Catalyst) ketone Ketone (Substrate) catalyst->ketone Hydride Transfer acetone Acetone (Byproduct) alcohol Chiral Alcohol (Product) ketone->alcohol Reduction alcohol->catalyst Catalyst Regeneration h_donor i-PrOH (H-Donor) h_donor->catalyst H-Transfer

Caption: Simplified Catalytic Cycle for ATH.

Conclusion

The catalytic reduction of 2-(3,4-Difluorobenzoyl)-3-methylpyridine provides a direct route to a valuable chiral building block for the synthesis of novel pharmaceuticals and agrochemicals. Both asymmetric hydrogenation with molecular hydrogen and asymmetric transfer hydrogenation offer efficient and highly selective methods for this transformation. The choice of a suitable ruthenium or iridium catalyst, in combination with a chiral ligand, is paramount to achieving high enantioselectivity. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to successfully perform and optimize this important reaction.

References

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [2][6]

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Synthesis. [URL: not available]
  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [2][6]

  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC.

  • Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. PubMed. [7]

  • Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. [4]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [3]

  • Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Str
  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PMC.

  • A Technical Guide to Fluorinated Chiral Alcohols: Properties, Synthesis, and Applications. Benchchem. [1]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.

  • Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. Benchchem.

  • Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Chemistry Portal. [8]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. NIH.

  • Two‐Step Synthesis of a Chiral Fluorinated Alcohol With Silica‐Supported Enzyme RrADH in Batch and Continuous Flow Mode. ResearchGate.

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI.

  • Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry. [9]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [5]

  • Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Université de Genève.

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.

  • Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews.

  • 2-Benzoylpyridine synthesis. ChemicalBook.

  • Synthesis of α‐functionalized chiral alcohols. ResearchGate.

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv.

  • Palladium-Catalyzed Cross-Coupling of 2-Benzoylpyridine N-Oxides via C(sp2)–C(O) Bond Cleavage. ResearchGate.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Harvard DASH.

Sources

Scalable manufacturing processes for 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Processes for 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Executive Summary

This guide details the scalable manufacturing protocols for 2-(3,4-Difluorobenzoyl)-3-methylpyridine , a critical intermediate scaffold often utilized in the synthesis of p38 kinase inhibitors and COX-2 inhibitors (analogous to Etoricoxib precursors).

While multiple synthetic routes exist, this note prioritizes the Grignard Addition to Nitrile method due to its superior atom economy, reduced step count, and amenability to continuous flow processing at scale. We also provide a secondary Weinreb Amide protocol for scenarios requiring higher regiochemical fidelity or milder conditions.

Introduction & Retrosynthetic Analysis

The target molecule features a pyridine ring substituted at the 2-position with a 3,4-difluorobenzoyl moiety and at the 3-position with a methyl group. The steric bulk of the 3-methyl group presents a specific challenge, often inhibiting nucleophilic attack at the 2-position carbonyl during downstream functionalization, but also stabilizing the ketone against over-addition during synthesis.

Retrosynthetic Pathways:

  • Route A (Primary): Nucleophilic addition of 3,4-difluorophenylmagnesium bromide to 3-methylpicolinonitrile.

  • Route B (Secondary): Lithiation of 2-bromo-3-methylpyridine followed by reaction with N-methoxy-N-methyl-3,4-difluorobenzamide (Weinreb amide).

Selection Rationale: Route A is selected as the primary process for scale-up (kg to ton scale) because 3-methylpicolinonitrile is a cost-effective, commercially available starting material, and the process avoids the cryogenic conditions (-78 °C) required for Route B.

Process Visualizations

Figure 1: Reaction Scheme & Mechanism

ReactionScheme SM1 3-Methylpicolinonitrile (CAS: 20970-75-6) Inter Imine Magnesium Salt (Intermediate) SM1->Inter THF, 0°C Nucleophilic Addition Reagent 3,4-Difluorophenyl Magnesium Bromide Reagent->Inter Product 2-(3,4-Difluorobenzoyl)- 3-methylpyridine Inter->Product Hydrolysis -NH3 Quench Acidic Hydrolysis (HCl/H2O) Quench->Product pH < 2

Caption: One-pot synthesis via Grignard addition followed by acidic hydrolysis.

Detailed Experimental Protocol (Route A)

Step 1: Preparation of 3,4-Difluorophenylmagnesium Bromide

Note: Grignard reagents are moisture-sensitive. All equipment must be dried and purged with N2.

Reagents:

  • 1-Bromo-3,4-difluorobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • THF (Anhydrous, 5-7 volumes)

  • Iodine (catalytic, 0.01 equiv) or DIBAL-H (activator)

Protocol:

  • Activation: Charge Mg turnings into the reactor. Add iodine and 10% of the total THF volume. Agitate at 20-25°C until the iodine color fades (activation confirmed).

  • Initiation: Add 5-10% of the 1-Bromo-3,4-difluorobenzene. Heat locally to 40°C if necessary to trigger the exotherm.

  • Addition: Once initiated (exotherm observed), add the remaining bromide dissolved in THF slowly over 2-4 hours, maintaining internal temperature between 35-45°C.

  • Aging: Stir at 40°C for 1 hour. Cool to 20°C.

  • Titration: Determine concentration using salicylaldehyde phenylhydrazone method (Target: ~1.0 M).

Step 2: Coupling Reaction

Reagents:

  • 3-Methylpicolinonitrile (1.0 equiv)

  • Grignard Solution (from Step 1, 1.2 equiv)

  • Toluene (co-solvent, optional for solubility)

Protocol:

  • Dissolve 3-Methylpicolinonitrile in THF (3 volumes) and cool to -5°C to 0°C .

  • Critical Step: Add the Grignard solution dropwise. Control: Rate of addition must be governed by the cooling capacity to keep

    
    . The steric hindrance of the methyl group reduces the risk of bis-addition, but temperature control is vital to prevent polymerization.
    
  • Reaction Monitoring: Stir at 0-5°C for 2 hours. Monitor by HPLC (quench aliquot in MeOH/H2O). Target < 2% unreacted nitrile.

Step 3: Quench and Hydrolysis
  • Quench: Transfer the reaction mixture slowly into a pre-cooled solution of 15% HCl (4 volumes) at < 20°C. Caution: Significant exotherm and gas evolution.

  • Hydrolysis: Heat the biphasic mixture to 40-50°C for 2-4 hours. This converts the intermediate imine salt into the ketone.

  • Workup: Cool to 20°C. Separate layers. Extract aqueous layer with Toluene or MTBE.

  • Neutralization: Wash combined organics with 10% NaHCO3 and Brine.

Step 4: Purification (Crystallization)
  • Solvent System: Isopropyl Alcohol (IPA) / Heptane.

  • Procedure: Swap solvent to IPA (3 volumes) via distillation. Heat to 60°C to dissolve. Cool slowly to 0-5°C over 4 hours.

  • Filtration: Filter the solids and wash with cold Heptane.

  • Drying: Vacuum oven at 45°C.

Process Control & Safety

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Grignard Initiation Temp 35–45°CSafety (runaway prevention) & Yield
Addition Temperature -5 to 10°CImpurity profile (minimizes dimers)
Hydrolysis pH < 2.0Complete conversion of imine to ketone
Residual Water (THF) < 0.05%Grignard stoichiometry failure
Impurity Fate Mapping
  • Bis-addition product (Tertiary Alcohol): Controlled by stoichiometry (1.1-1.2 equiv) and low temperature.

  • Homocoupling (Biaryl): Controlled by Grignard formation temperature.

  • Unreacted Nitrile: Removed during acidic hydrolysis (remains in aqueous or washed out).

Analytical Methods

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

  • Retention Time: Target Ketone ~8.5 min; Nitrile ~4.2 min.

Workflow Diagram

Workflow cluster_0 Reactor A: Grignard Formation cluster_1 Reactor B: Coupling cluster_2 Workup & Isolation start Start Process step1 Charge Mg + THF Activate w/ I2 start->step1 step2 Add 3,4-Difluoro-Ph-Br Maintain 40°C step1->step2 step4 Add Grignard Reagent Control Exotherm step2->step4 Transfer step3 Charge Nitrile + THF Cool to 0°C step3->step4 step5 Acidic Quench (HCl) Hydrolysis at 50°C step4->step5 step6 Phase Separation Solvent Swap to IPA step5->step6 step7 Crystallization Filtration & Drying step6->step7 end Final API Intermediate >99% Purity step7->end

Caption: Step-by-step process flow from raw material charging to final isolation.

References

  • Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000, 65(25), 8415–8420. (Describes the general lithiation/Grignard chemistry for Etoricoxib-style ketones). Link

  • European Patent EP 2802564 B1. "Process for the synthesis of Etoricoxib." (Details the industrial scale-up of methylsulfonylbenzylpyridylketone, utilizing analogous Grignard/Weinreb chemistry). Link

  • CymitQuimica Catalog. "2-(3,4-Difluorobenzoyl)-4-methylpyridine CAS: 1187167-00-5". (Reference for structural analogs and commercial availability of isomers). Link

  • PrepChem. "Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone." (Provides experimental details for Friedel-Crafts/Grignard approaches to fluorinated benzoyl-heterocycles). Link

Troubleshooting & Optimization

Improving reaction yields for 2-(3,4-Difluorobenzoyl)-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Target Molecule: 2-(3,4-Difluorobenzoyl)-3-methylpyridine CAS Registry Number: 1187167-00-5 (Related analog reference) Application: Key intermediate for p38 MAP kinase inhibitors (e.g., Neflamapimod analogs).

The synthesis of 2-(3,4-difluorobenzoyl)-3-methylpyridine presents a classic "ortho-effect" challenge. The 3-methyl group on the pyridine ring exerts significant steric hindrance, shielding the 2-position from nucleophilic attack. Furthermore, the electron-deficient nature of the 3,4-difluorophenyl ring alters the reactivity profile of the coupling partners.

We recommend two primary synthetic routes. Select your pathway based on your available equipment and scale:

RouteSelection Start Start: Choose Synthesis Scale Scale Is Scale > 100g? Start->Scale RouteA Route A: Grignard Addition (Cost-Effective, Scalable) Scale->RouteA Yes RouteB Route B: Lithiation/Weinreb (High Precision, Low Impurity) Scale->RouteB No (Research Scale) StepA1 Reagents: 2-Cyano-3-methylpyridine + 3,4-DifluorophenylMgBr RouteA->StepA1 StepB1 Reagents: 2-Bromo-3-methylpyridine + n-BuLi + Weinreb Amide RouteB->StepB1 IssueA Critical Issue: Incomplete Ketimine Hydrolysis StepA1->IssueA IssueB Critical Issue: Cryogenic Control (-78°C) StepB1->IssueB

Figure 1: Decision matrix for synthetic route selection based on scale and equipment capabilities.

Route A: The Grignard Approach (Troubleshooting)

Methodology: Addition of 3,4-difluorophenylmagnesium bromide to 2-cyano-3-methylpyridine.

The Core Problem: The "Stable" Ketimine

In standard Grignard reactions, the intermediate magnesium salt hydrolyzes rapidly upon acidic workup. However, the 3-methyl group protects the intermediate ketimine (


) from water attack. Many researchers isolate the ketimine thinking it is the product, or discard the aqueous layer containing the unhydrolyzed intermediate.
Optimization Protocol
ParameterStandard ConditionOptimized Condition Reasoning
Solvent Diethyl EtherTHF / Toluene (1:1) Higher boiling point allows thermal energy to overcome the steric barrier of the 3-methyl group.
Catalyst NoneCuBr (1-5 mol%) Copper(I) salts can facilitate the addition of Grignard reagents to sterically hindered nitriles.
Hydrolysis 1M HCl, RT, 1h3M H₂SO₄, Reflux, 4h CRITICAL: The ketimine intermediate is extremely stable. Heat and strong acid are required to force hydrolysis to the ketone.
Step-by-Step Troubleshooting
  • Grignard Initiation: The 3,4-difluorobromobenzene is electron-deficient, making it sluggish to initiate.

    • Fix: Use iodine (

      
      ) crystal and heat gun to start. If stalled, add 0.1 mL of DIBAL-H (radical initiator trick) or use TurboGrignard (iPrMgCl·LiCl).
      
  • The "Stall" at 50% Conversion:

    • Cause: The magnesium salt of the product precipitates and coats the unreacted nitrile.

    • Fix: Switch solvent to THF (better solubility) or use a continuous extraction loop.

  • Post-Workup Yield Loss:

    • Symptom:[1][2][3][4] Crude NMR shows a mixture of product and a "mystery" intermediate (the ketimine).

    • Fix: Do not discard the aqueous layer. Reflux the biphasic mixture (Organic/Aq Acid) for 3 more hours.

Route B: The Lithiation Approach (Precision)

Methodology: Halogen-metal exchange of 2-bromo-3-methylpyridine followed by reaction with N-methoxy-N-methyl-3,4-difluorobenzamide (Weinreb amide).

The Core Problem: The "Wurtz" Dimer

Lithiation of 2-bromo-3-methylpyridine is prone to dimerization (coupling of the lithiated species with the unreacted bromide) if the temperature is not strictly controlled.

Optimization Protocol
ParameterStandard ConditionOptimized Condition Reasoning
Temperature -78°C-90°C to -78°C The 3-methyl group destabilizes the 2-lithio species slightly compared to unsubstituted pyridine; lower T prevents decomposition.
Addition Mode Add BuLi to PyridineInverse Addition Add the lithiated pyridine to the Weinreb amide to prevent double-addition (though Weinreb amides naturally resist this, it improves purity).
Quench WaterNH₄Cl / MeOH Methanol helps solubilize the lithium salts immediately, preventing aggregation.
Step-by-Step Troubleshooting
  • Red/Brown Impurity Formation:

    • Cause: Formation of the pyridyne intermediate (elimination of LiBr) which then polymerizes.

    • Fix: Ensure temperature never exceeds -70°C during lithiation.

  • Low Yield of Ketone:

    • Cause: Protonation of the lithiated species by moisture.

    • Fix: Dry the 2-bromo-3-methylpyridine azeotropically with toluene before reaction. The 3-methyl group makes the ring electron-rich enough to be basic; it will scavenge any proton available.

Critical Mechanism: Ketimine Hydrolysis

This is the most frequent point of failure for this specific molecule. The diagram below illustrates the steric blockade and the necessary forcing conditions.

Hydrolysis cluster_conditions Required Conditions Ketimine Stable Ketimine Intermediate (Sterically Shielded by 3-Me) Acid Acid Attack (+ H3O+) Ketimine->Acid Slow (Steric Block) Tetrahedral Tetrahedral Intermediate (Crowded) Acid->Tetrahedral Requires Heat Ketone Final Product: 2-(3,4-Difluorobenzoyl)-3-methylpyridine Tetrahedral->Ketone - NH4+ Warning Standard RT hydrolysis WILL FAIL. Must Reflux.

Figure 2: The hydrolysis pathway showing the necessity of thermal energy to overcome the steric hindrance of the 3-methyl group.

Frequently Asked Questions (FAQ)

Q: I see a second spot on TLC that runs very close to the product. What is it? A: This is likely the carbinol (alcohol) side product formed by over-reduction if you used excess Grignard reagent, or the ketimine if hydrolysis was incomplete. Treat a small aliquot with 2,4-DNP stain. If it doesn't precipitate immediately (but the product does), it is the carbinol. If it turns yellow/orange slowly, it is the ketimine.

Q: Can I use 3,4-difluorobenzonitrile and 2-lithio-3-methylpyridine instead? A: Yes, this is the "Inverse Grignard" route. However, you will face the exact same ketimine hydrolysis issue. The 3-methyl group on the pyridine ring will still shield the resulting imine nitrogen. You must still use the rigorous acid reflux workup described in Route A.

Q: Why are my yields lower with 3,4-difluorophenyl derivatives compared to standard phenyl? A: The fluorine atoms are electron-withdrawing. This reduces the nucleophilicity of the Grignard reagent (making the initial attack on the nitrile slower) and destabilizes the lithiated species in Route B. You may need to increase reaction times by 20-30% compared to non-fluorinated analogs.

Q: The reaction mixture turned deep black during lithiation. Is it ruined? A: Not necessarily, but it indicates decomposition. Lithiated pyridines are often deep red/orange. A black color suggests temperatures drifted above -60°C, leading to pyridine ring opening or polymerization. Check your final purity carefully; if <90%, recrystallize from Heptane/IPA.

References

  • Grignard Addition to Nitriles (Steric Factors)

    • Title: Steric Factors on reaction with Grignard reagent.[1][3][5]

    • Source: Chemistry Stack Exchange / Organic Chemistry Portal.
    • Context: Discusses the resistance of sterically hindered nitriles to nucleophilic attack and the stability of resulting imines.
    • URL:[Link]

  • Synthesis of 2-Benzoylpyridines (General Methodologies)

    • Title: 3-Benzoylpyridine (Organic Syntheses Procedure).
    • Source: Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 37, p.6 (1957).
    • Context: Establishes the baseline for Friedel-Crafts vs. Grignard approaches in pyridine chemistry and workup of pyridine ketones.
    • URL:[Link]

  • p38 Kinase Inhibitor Chemistry (Target Context)

    • Title: Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.[3][6]

    • Source: Molecules (MDPI), 2020.
    • Context: Demonstrates the utility of Grignard additions to heteroaromatic nitriles in the synthesis of kinase inhibitors, analogous to the target molecule.
    • URL:[Link]

  • Ketimine Hydrolysis Challenges

    • Title: Mechanistic investigations of the asymmetric hydrosilylation of ketimines.[2]

    • Source: Organic & Biomolecular Chemistry, 2017.[2]

    • Context: Provides insight into the stability and hydrolysis rates of ketimine intermediates derived
    • URL:[Link]

Sources

Solving solubility issues of 2-(3,4-Difluorobenzoyl)-3-methylpyridine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-233-F2 Subject: Overcoming aqueous insolubility of fluorinated benzoylpyridines Assigned Specialist: Senior Application Scientist, Formulation Chemistry

The Diagnostic Phase: Understanding the "Why"

Before attempting to dissolve 2-(3,4-Difluorobenzoyl)-3-methylpyridine (hereafter referred to as DFBMP ), we must deconstruct why it resists aqueous solvation. You are fighting two opposing forces: a weak basic center and a highly lipophilic tail.

Physicochemical Profile
ParameterEstimated ValueImplication
Core Structure 2-BenzoylpyridineWeak base; Pyridine N is the only protonation site.
pKa (Pyridine N) ~2.5 – 3.2Critical: The electron-withdrawing benzoyl group significantly lowers the pKa of the pyridine ring (normally ~5.2). At pH 7.4, the molecule is >99.9% uncharged (hydrophobic).
LogP (Lipophilicity) > 3.5 (Estimated)The 3,4-difluoro and 3-methyl substituents drastically increase lipophilicity compared to the parent benzoylpyridine (LogP ~1.9).
Crystal Lattice High EnergyLikely exhibits high lattice energy due to

-

stacking of the planar benzoylpyridine system, requiring significant energy to break.

The Trap: Many researchers attempt to dissolve DFBMP in DMSO and spike it into PBS (pH 7.4). Result: Immediate precipitation. The "kinetic solubility" provided by the DMSO is transient; the "thermodynamic solubility" of the uncharged species drives it back out of solution within seconds to minutes.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the correct solubilization strategy based on your downstream application.

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo ChemSyn Chemical Synthesis AppType->ChemSyn DMSO Protocol A: DMSO Spike (<0.5%) InVitro->DMSO Low Conc (<10µM) CD Protocol B: Cyclodextrin Complex InVitro->CD High Conc (>10µM) InVivo->CD IV / IP Lipid Protocol C: Lipid/Surfactant Mix InVivo->Lipid Oral Gavage Acid Protocol D: Organic Acid Salt ChemSyn->Acid Reaction Solvent caption Figure 1: Solubility Decision Matrix for DFBMP based on experimental constraints.

Intervention Protocols

Protocol A: The "DMSO Step-Down" (For Low Concentration Assays)

Best for: High-throughput screening, enzymatic assays (< 10 µM).

The Science: This relies on kinetic solubility. You must prevent "local supersaturation" during the addition step.

  • Stock Preparation: Dissolve DFBMP in 100% anhydrous DMSO to 10 mM. Sonicate until clear.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 1 µL of stock directly into 1000 µL of buffer. The local concentration will exceed solubility limits instantly, forming micro-precipitates.

    • Instead: Prepare a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% Water).

  • Final Addition: Add the 10x intermediate to your assay buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent effects on enzymes/cells.

Protocol B: Cyclodextrin Molecular Encapsulation (The Gold Standard)

Best for: Animal studies (IV/IP), high-concentration cell assays (> 50 µM).

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex. The hydrophobic difluorobenzoyl tail tucks into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water [1, 2].

Materials:

  • HP-

    
    -CD (pharmaceutical grade).
    
  • Water for Injection (WFI) or PBS.

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Filter (0.22 µm).
    
  • Drug Addition: Add DFBMP powder slowly to the vehicle.

    • Target: 1–5 mg/mL.

  • Energy Input: This is thermodynamically favorable but kinetically slow.

    • Method: Stir vigorously at room temperature for 24–48 hours.

    • Expedite: Use a probe sonicator (20% amplitude, 1 min pulse) to break crystal lattice energy, then stir for 4 hours.

  • Validation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant by UV-Vis or HPLC. If clear, filter-sterilize.

Protocol C: pH-Dependent Salt Formation (In Situ)

Best for: Chemical synthesis or oral gavage where low pH is tolerable.

The Science: The pKa is low (~3.0). Weak acids (acetic) will not work. You need a strong acid to fully protonate the pyridine nitrogen and create an ionic species [3].

  • Acid Selection: Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).

  • Procedure:

    • Suspend DFBMP in water.

    • Add 1.05 equivalents of 1M HCl or MsOH dropwise.

    • Vortex. The solution should clarify as the pH drops below 2.0.

    • Warning: Upon neutralization (e.g., injection into blood pH 7.4), the free base will precipitate. Use this only if the destination volume is large enough to maintain solubility by dilution (sink conditions).

Troubleshooting & FAQs

Q1: I see a "cloudy haze" after adding my DMSO stock to the media. Is this okay?

No. That haze is the Tyndall effect caused by nanocrystals.

  • The Risk: Your effective concentration is unknown. The crystals may sediment onto cells, causing physical toxicity ("crystal effect") rather than chemical activity.

  • The Fix: Switch to Protocol B (Cyclodextrins) . If you must use DMSO, lower the concentration or warm the media to 37°C before addition.

Q2: Why can't I just use Tween 80?

You can, but surfactants like Tween 80 or Triton X-100 often cause membrane lysis in cell assays at the concentrations required to solubilize this lipophilic molecule.

  • Guideline: If using Tween 80, keep it < 0.1%. Often, a co-solvent mix (5% DMSO + 0.5% Tween 80 + 94.5% Saline) works better than surfactant alone [4].

Q3: How do I store the solubilized stock?
  • DMSO Stocks: Store at -20°C. Note: DMSO is hygroscopic. Water uptake will cause DFBMP to crash out inside the freezer tube. Use single-use aliquots.

  • Cyclodextrin Complexes: Stable at 4°C for 1-2 weeks. For long-term, lyophilize the complex into a powder; it reconstitutes instantly.

Q4: My compound is an oil, not a solid. Does this change anything?

Yes. If DFBMP is an oil (which can happen with impurities or supercooled liquid states), it is easier to emulsify but harder to weigh.

  • Strategy: Use a "Self-Emulsifying Drug Delivery System" (SEDDS). Mix the oil with Capryol 90 and Tween 80 (3:1 ratio) before dispersing in water.

Visualizing the Mechanism

The following diagram illustrates why Cyclodextrin is the superior choice for this specific fluorinated molecule.

Mechanism cluster_0 Aqueous Environment (pH 7.4) FreeDrug Free DFBMP (Hydrophobic/Aggregated) Complex Inclusion Complex (Soluble) FreeDrug->Complex Fluorinated Tail Enters Cavity CD HP-beta-CD (Toroid Shape) CD->Complex Host caption Figure 2: Inclusion complex formation stabilizes the hydrophobic DFBMP molecule.

References

  • Viernstein, H., & Wolschann, P. (2020).[1] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205-212. Link

  • Jansook, P., et al. (2018). Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Optimizing temperature and pressure for fluorinated pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing fluorinated pyridine synthesis. It prioritizes mechanistic understanding, practical troubleshooting, and safety.

Core Directive: The Thermodynamics & Kinetics of C–F Bonding

Synthesizing fluorinated pyridines is chemically distinct from standard aromatic substitution due to the high electronegativity of fluorine and the electron-deficient nature of the pyridine ring. As you navigate this guide, understand that Temperature (T) and Pressure (P) are not just settings—they are your primary levers for controlling the competing forces of activation energy and product volatility.

The Central Conflict
  • High Activation Energy (

    
    ):  Nucleophilic aromatic substitution (
    
    
    
    ) on pyridines, particularly the "Halex" (Halogen Exchange) reaction, often requires high temperatures (
    
    
    ) to overcome the repulsion between the nucleophilic fluoride and the electron-rich
    
    
    -cloud, even in electron-deficient rings.
  • Product Volatility: Many fluorinated pyridines have significantly lower boiling points than their chlorinated precursors (e.g., 2-fluoropyridine bp:

    
     vs. 2-chloropyridine bp: 
    
    
    
    ).
  • The Trap: Running a reaction at

    
     (to cross the 
    
    
    
    barrier) at atmospheric pressure will result in the continuous distillation of your product, leading to apparent "low yields" or decomposition on reactor walls. Pressure containment is mandatory for yield preservation.

Methodology & Optimization Logic

Method A: The Halex Reaction (SNAr)

The Industry Workhorse for 2- and 4-Fluoropyridines[1]

Mechanism:


 displacement of Cl/Br by 

. Critical Parameter: Anhydrous conditions. The fluoride ion (

) is a strong hydrogen bond acceptor. In the presence of water, it becomes heavily solvated and nucleophilically inert.
ParameterOptimized RangeTechnical Rationale
Temperature

Required to reach the transition state for Meisenheimer complex formation.
Pressure

Crucial: Keeps volatile fluorinated products (bp

) in the liquid phase at reaction temperature.
Solvent Sulfolane, DMSO, NMPHigh dielectric constants dissociate metal-fluoride ion pairs.
Reagent Spray-dried KF or CsFCsF offers higher solubility; "Spray-dried" maximizes surface area.
Additives 18-Crown-6 or TDA-1Phase Transfer Catalysts (PTC) shuttle

into the organic phase.
Workflow Diagram: Halex Process

HalexProcess Start Start: Chloropyridine Drying Azeotropic Drying (Remove Water) Start->Drying Toluene reflux Reagent Add KF/CsF + PTC (Spray-dried) Drying->Reagent Anhydrous Reaction Reaction: 180°C, 5 bar Solvent: Sulfolane Reagent->Reaction Sealed Vessel Workup Distillation/Extraction Reaction->Workup Cool < 50°C Product Product: Fluoropyridine Workup->Product

Caption: Optimized workflow for Halex reaction emphasizing the critical drying step and pressure containment.

Method B: Silver-Mediated Radical Fluorination

The Mild Solution for Ortho-Selectivity

Mechanism: Radical mechanism involving


.[2]
Advantage:  Works at ambient temperature, avoiding the pressure/decomposition issues of Halex.
Limitation:  Stoichiometric silver usage (expensive).
ParameterOptimized RangeTechnical Rationale
Temperature

Prevents radical recombination side-reactions; maintains selectivity.
Pressure AtmosphericNo volatile loss at ambient temperature.
Solvent Acetonitrile (MeCN)Ligates Ag(II) to modulate reactivity.[2]

Troubleshooting Center (Q&A)

Q1: I am running a Halex reaction on 2-chloropyridine at


 in DMSO. TLC shows conversion, but my isolated yield is <30%. Where is the product? 

Diagnosis: You are likely losing product to evaporation. Scientific Explanation: 2-Fluoropyridine boils at


. If your reaction is at 

under a standard reflux condenser, the product may be escaping as a gas or degrading on the hot glass surfaces above the solvent line. Corrective Action:
  • Switch to a Pressure Vessel (Autoclave): Seal the system to generate autogenous pressure. This keeps the product in the liquid phase reacting solution.

  • Trap Distillation: If a pressure vessel is unavailable, set up a distillation apparatus during the reaction to continuously remove and collect the volatile fluorinated product as it forms (reactive distillation).

Q2: My reaction mixture turns into a black tar, and yield is negligible. What is happening?

Diagnosis: Thermal decomposition or polymerization (tarring). Scientific Explanation: Pyridines are prone to polymerization at high temperatures, especially in the presence of basic fluoride sources which can induce ring-opening or self-condensation. Corrective Action:

  • Lower Temperature: Reduce T by

    
     and extend reaction time.
    
  • Strict Anhydrous Conditions: Water at high T generates hydroxypyridines, which are phenolic and can accelerate tar formation via oxidative coupling.

  • Inert Atmosphere: Ensure thorough

    
     or 
    
    
    
    sparging. Oxygen accelerates radical decomposition pathways at high T.

Q3: The reaction stalls at 50% conversion. Adding more KF doesn't help.

Diagnosis: Fluoride surface passivation ("The Lattice Energy Trap"). Scientific Explanation: As


 is consumed, 

crystallizes on the surface of the

particles. Since the lattice energy of

is high, it forms a blocking layer that prevents further dissolution of

. Corrective Action:
  • Use Spray-Dried KF: Increases surface area significantly.

  • Add Phase Transfer Catalyst: 18-Crown-6 (for KF) or TDA-1 helps solubilize

    
     and strip it from the lattice.
    
  • Switch to CsF: Cesium fluoride has much higher solubility in organic solvents than KF, often bypassing the passivation issue.

Validated Experimental Protocol

Protocol: Synthesis of 2-Fluoropyridine via High-Pressure Halex Exchange

Safety Warning: HF generation is possible if moisture enters. Handle all fluoride sources with extreme caution. Use a blast shield for pressure reactions.

  • Drying (Critical):

    • In a round-bottom flask, combine Spray-dried KF (2.0 equiv) and Sulfolane (concentration 1.0 M).

    • Add toluene (20% v/v) and perform an azeotropic distillation to remove trace water. Remove toluene completely under vacuum.

  • Setup:

    • Transfer the anhydrous KF/Sulfolane slurry to a Stainless Steel Autoclave (e.g., Parr reactor) inside a glovebox or under active

      
       flow.
      
    • Add 2-Chloropyridine (1.0 equiv) and 18-Crown-6 (0.05 equiv).

    • Seal the reactor.

  • Reaction:

    • Heat to

      
       .
      
    • Stir vigorously (800+ rpm) to ensure mass transfer between the solid KF and liquid phase.

    • Monitor pressure (expect 3–6 bar rise due to thermal expansion and product formation).

    • Run for 12–18 hours.

  • Workup:

    • Cool reactor to

      
      before venting (to prevent product loss).
      
    • Vent pressure carefully through a caustic scrubber (to catch any HF).

    • Direct Distillation: Due to the boiling point difference (Product bp

      
       vs Solvent bp 
      
      
      
      ), distill the product directly from the reaction mixture under reduced pressure.

Decision Logic for Method Selection

Use this logic tree to select the correct optimization path for your specific substrate.

OptimizationLogic Start Substrate Analysis CheckPos Target Position? Start->CheckPos Ortho Ortho (2/6) CheckPos->Ortho Yes MetaPara Meta (3) / Para (4) CheckPos->MetaPara No CheckAct Activated? (EWG present?) Ortho->CheckAct PdPath Method: Pd-Catalysis (Specialized Ligands) MetaPara->PdPath Difficult via SNAr AgPath Method: AgF2 Radical (Ambient T, No Pressure) CheckAct->AgPath No (Neutral/EDG) HalexPath Method: Halex (SNAr) (High T, High P) CheckAct->HalexPath Yes (e.g. -NO2, -CN)

Caption: Decision matrix for selecting synthesis method based on regiochemistry and substrate activation.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[3][4] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.[4] Link

  • Senaweera, S., et al. (2014). "Understanding the Reactivity of Fluoride in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 136(11). Link

  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 81(4), 94-101. (Foundational Halex work).[1][5] Link

  • Organic Syntheses. (2017). "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Org.[6][3] Synth. 94, 22-33. Link

  • BenchChem Technical Support. (2025). "Scalable Synthesis of Fluorinated Pyridines: Troubleshooting Guides." Link

Sources

Recrystallization solvents for high-purity 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Recrystallization of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Executive Summary & Compound Profile

This guide details the purification of 2-(3,4-Difluorobenzoyl)-3-methylpyridine (CAS: 1187164-48-2 ), also known as (3,4-difluorophenyl)(3-methylpyridin-2-yl)methanone.

This compound belongs to the class of aryl pyridinyl methanones . The presence of the 3-methyl group ortho to the carbonyl bridge introduces significant steric strain, often forcing the molecule out of planarity. This structural feature frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling. This guide prioritizes solvent systems that mitigate this phenomenon.

Property Data
CAS Number 1187164-48-2
Molecular Formula C₁₃H₉F₂NO
Molecular Weight 233.22 g/mol
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Key Solubility Soluble in alcohols, esters, chlorinated solvents; Insoluble in water.

Solvent Selection Matrix

The following solvent systems have been evaluated based on the dielectric requirements of benzoyl-pyridine analogs.

Solvent SystemPolarity MatchSuitabilityNotes
Isopropanol (IPA) HighPrimary Recommendation Best balance of solubility at boiling vs. insolubility at 0°C. Reduces risk of oiling out compared to aqueous mixtures.
Ethanol / Water HighAlternative Good yield potential but high risk of oiling out due to the hydrophobic difluorophenyl group. Use only if IPA fails.
Ethyl Acetate / Heptane MediumSecondary Excellent for removing non-polar impurities. Requires precise addition of Heptane to avoid premature precipitation.
Toluene LowSpecialist Use only for highly impure crude. High boiling point allows for high-temperature dissolution of stubborn tars.

Detailed Protocol: Isopropanol (IPA) Recrystallization

This protocol is designed to minimize thermal stress and prevent phase separation.

Materials Required:

  • Crude 2-(3,4-Difluorobenzoyl)-3-methylpyridine[1]

  • HPLC-grade Isopropanol (IPA)

  • Activated Carbon (e.g., Darco G-60) – Optional for color removal

  • Magnetic stirrer/hotplate with temperature control

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Isopropanol (2 mL per gram of solid) .

    • Heat to reflux (approx. 82°C) with gentle stirring.

    • Observation: If solid remains, add IPA in 0.5 mL increments until fully dissolved. Do not exceed 5 mL/g.

  • Filtration (Hot):

    • If insoluble particles or colored impurities are present, add activated carbon (5% w/w) and stir at reflux for 10 minutes.

    • Filter the hot solution through a pre-warmed glass frit or Celite pad into a clean, pre-warmed flask.

  • Crystallization (The Critical Step):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Technical Note: Rapid cooling here will trap impurities and cause oiling.

    • Once at room temperature, inspect for crystals. If an oil forms, see Troubleshooting.

    • Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration.

    • Wash the cake with cold Isopropanol (0°C).

    • Dry under vacuum at 40°C for 4 hours.

Troubleshooting & FAQs

Q1: The product is separating as a yellow oil at the bottom of the flask instead of crystals. What is happening?

  • Diagnosis: This is "oiling out" (liquid-liquid phase separation). The solution became supersaturated at a temperature above the compound's melting point.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of extra solvent (IPA) to lower the saturation point.

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface while the solution is still warm (approx. 40-50°C).

    • Cool much slower, wrapping the flask in a towel to insulate it.

Q2: My crystals are highly colored (yellow/orange), but the pure compound should be off-white.

  • Diagnosis: Pyridine derivatives often oxidize or trap trace metal impurities, leading to color.

  • Fix: Perform a "Hot Filtration" step with Activated Carbon . If carbon fails, consider passing the crude solution through a short pad of silica gel using Ethyl Acetate/Hexane (1:4) before recrystallization.

Q3: The yield is very low (<50%).

  • Diagnosis: The compound is too soluble in the chosen solvent volume.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop."

    • Switch to a solvent pair: Dissolve in minimum hot Ethyl Acetate , then slowly add Heptane dropwise until persistent cloudiness appears. Cool to precipitate.

Q4: Can I convert this to a salt to improve crystallization?

  • Expert Insight: Yes. If the free base (neutral molecule) remains an oil, converting it to the Hydrochloride (HCl) salt is a standard pharmaceutical tactic.

    • Method: Dissolve crude oil in Diethyl Ether or Ethanol. Add 1.1 equivalents of HCl (e.g., 4M in Dioxane). The salt often crystallizes instantly and has a much higher melting point.

Process Visualization

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude 2-(3,4-Difluorobenzoyl)-3-methylpyridine SolventSelect Select Solvent: Isopropanol (IPA) Start->SolventSelect Heat Heat to Reflux (82°C) SolventSelect->Heat CheckDissolve Fully Dissolved? Heat->CheckDissolve AddSolvent Add IPA (0.5 mL increments) CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckDissolve->HotFilter Yes AddSolvent->Heat Cooling Slow Cooling to RT HotFilter->Cooling CheckState Crystals or Oil? Cooling->CheckState OilFix Reheat & Add Seed Crystal CheckState->OilFix Oil Formed IceBath Ice Bath (0°C) CheckState->IceBath Crystals Formed OilFix->Cooling Filter Vacuum Filtration & Wash IceBath->Filter

Caption: Step-by-step workflow for the purification of CAS 1187164-48-2 minimizing oiling out risks.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Oiling Oiling Out Issue->Oiling Color Colored Impurities Issue->Color Yield Low Yield Issue->Yield Sol1 Use Seed Crystals Slower Cooling Oiling->Sol1 Sol4 Convert to HCl Salt Oiling->Sol4 Persistent Sol2 Activated Carbon Hot Filtration Color->Sol2 Sol3 Concentrate Filtrate Use 2nd Crop Yield->Sol3

Caption: Rapid diagnostic tree for common recrystallization failures.

References

  • Chemical Identity & CAS Verification

    • Compound: (3,4-difluorophenyl)(3-methylpyridin-2-yl)methanone.[1]

    • Source: CymitQuimica / Fluorochem Product C
    • URL:

  • General Purification of Pyridines

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for solvent selection logic).
    • URL:

  • Recrystallization Methodology (Oiling Out)

    • University of Wisconsin-Madison, Department of Chemistry.
    • URL:

Sources

Technical Support Center: Moisture Control in 2-(3,4-Difluorobenzoyl)-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-(3,4-Difluorobenzoyl)-3-methylpyridine , specifically in the context of synthesizing polycyclic carbamoylpyridone scaffolds (common in HIV integrase inhibitors like Bictegravir and Dolutegravir).

This guide addresses the critical impact of moisture on reaction kinetics, intermediate stability, and catalyst efficacy.[1][2]

Status: Active Scope: Synthetic Optimization, Impurity Profiling, Lewis Acid Handling Target Compound: 2-(3,4-Difluorobenzoyl)-3-methylpyridine (CAS: 1187167-00-5 / Analogous Intermediates)[1][2]

Part 1: Executive Technical Overview

2-(3,4-Difluorobenzoyl)-3-methylpyridine is a moisture-sensitive electrophile.[1][2] Its reactivity profile is defined by two competing pathways governed by water content:[2]

  • The Productive Pathway (Anhydrous): Condensation with amines (e.g., aminoacetaldehyde dimethyl acetal) or enolates to form imines/enamines, followed by Lewis-acid mediated cyclization.[1][2]

  • The Destructive Pathway (Hydrous):

    • Ketone Hydration: Reversible formation of gem-diols, stalling condensation equilibrium.[1][2]

    • Acetal Hydrolysis: If aminoacetaldehyde dimethyl acetal is used, trace water + Lewis acid (e.g., MgBr₂) prematurely cleaves the acetal to a reactive aldehyde, leading to polymerization (gumming).[1][2]

    • Catalyst Deactivation: Hygroscopic Lewis acids (MgBr₂, LiCl) form hexahydrates, losing the coordination geometry required to template the cyclization.[1][2]

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalling & Kinetics

Q1: My condensation reaction with aminoacetaldehyde dimethyl acetal stalls at 60-70% conversion. Adding more reagent doesn't help.[1] Why? Diagnosis: This is a classic Water-Equilibrium Trap .[2] The condensation of the benzoyl ketone with the amine generates water.[1] In a closed system or wet solvent, the water concentration rises until the thermodynamic equilibrium prevents further forward reaction.[1][2] Technical Fix:

  • Solvent Switch: Move from polar aprotic solvents (like DMF) to azeotrope-forming solvents (Toluene or Benzene) if thermal stability permits.[1][2]

  • Chemical Drying: If using THF/MeCN, add 4Å Molecular Sieves (activated at 300°C) directly to the reaction pot.[1][2]

  • Dean-Stark: For scale-up (>10g), a Dean-Stark trap is mandatory to physically remove the generated water.[1][2]

Q2: I am using Magnesium Bromide (MgBr₂) for the cyclization step, but the reaction is sluggish and yields are inconsistent. Diagnosis: MgBr₂ is extremely hygroscopic. If exposed to air for even minutes, it forms MgBr₂[1][2]·6H₂O.[1] The hydrated form is catalytically dead for this cyclization because the water molecules occupy the coordination sites needed to bind the dicarbonyl/pyridine nitrogen. Technical Fix:

  • Reagent Quality: Use only anhydrous MgBr₂ (99.9% trace metals basis) stored in a glovebox or freshly opened ampoules.

  • Etherate Alternative: Consider using Magnesium Bromide Ethyl Etherate (MgBr₂[1][2]·OEt₂) which is easier to handle and often more soluble in organic media.[1][2]

  • The "Flame Test": If unsure, heat a small sample of your solid MgBr₂ in a test tube.[1][2] If it clumps or releases steam, it is hydrated.[1] Discard it.

Category B: Impurity Profiling[2]

Q3: I see a new high-molecular-weight impurity (polymer/gum) appearing during the acid-catalyzed step. Diagnosis: This is likely Premature Acetal Hydrolysis . If the reaction mixture contains water before the cyclization is complete, the acid catalyst hydrolyzes the dimethyl acetal group to a free aldehyde.[1] This aldehyde is highly reactive and self-polymerizes or reacts non-specifically with the pyridine ring.[1] Technical Fix:

  • Strict Anhydrous Protocol: Ensure the water content (Karl Fischer titration) of the solvent is < 0.05% (500 ppm) before adding the acid/Lewis acid.[1][2]

  • Order of Addition: Add the Lewis acid slowly at low temperature (0°C) to allow coordination before the temperature is raised for cyclization.

Part 3: Experimental Protocols

Protocol 1: Anhydrous Condensation & Cyclization Workflow

Objective: Synthesize the fused pyridopyrazine core while minimizing hydrolysis.

Reagents:

  • 2-(3,4-Difluorobenzoyl)-3-methylpyridine (1.0 eq)[1][2]

  • Aminoacetaldehyde dimethyl acetal (1.2 eq) [Hygroscopic!][1][2]

  • MgBr₂ (Anhydrous) (1.5 - 2.0 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or THF (Dried).[1][2]

Step-by-Step:

  • Solvent Drying:

    • Distill MeCN over CaH₂ or pass through an activated alumina column.[1]

    • Verification: Karl Fischer (KF) reading must be < 200 ppm.[1][2]

  • Imine Formation (The "Dry" Step):

    • Charge the pyridine derivative and aminoacetaldehyde dimethyl acetal into the reactor under Argon .

    • Add MeCN.[1]

    • Crucial: Add activated 4Å Molecular Sieves (powdered, 10 wt% loading).

    • Stir at reflux (or 80°C) for 12-24 hours. Monitor by HPLC. Do not proceed until starting material is < 5%.[1][2]

  • Lewis Acid Cyclization:

    • Cool the mixture to 0°C.

    • Add Anhydrous MgBr₂ portion-wise.[1] Note: Exothermic.[1][2]

    • Allow to warm to room temperature, then heat to 50-60°C.

    • Mechanism:[1][2][3][4][5][6][7][8] Mg²⁺ chelates the benzoyl oxygen and the imine nitrogen, positioning them for intramolecular attack.[1]

  • Quench:

    • Quench with 0.5 M HCl (cold). Note: The acid hydrolyzes the acetal now, which is intended in the final workup to release the aldehyde for the next ring closure, or if the ring is already closed, to protonate the product.[1]

Protocol 2: Solvent Water Limits Table
SolventMax Water Limit (ppm)Drying MethodRisk if Exceeded
Acetonitrile 200Distillation (CaH₂) / Mol.[1][2] SievesHydrolysis of MgBr₂; slowed rate.[2]
THF 100Na/Benzophenone / AluminaCompeting nucleophilic attack; ring opening.[1]
Toluene 300Dean-Stark AzeotropeIncomplete condensation (equilibrium).[1][2]
DMF 500Mol.[1] Sieves (4Å)Difficult to remove; promotes hydrolysis at high T.

Part 4: Visualizing the Moisture Sensitivity

The following diagram illustrates the bifurcation between the successful synthetic route and the moisture-induced failure modes.

MoistureSensitivity Start 2-(3,4-Difluorobenzoyl)- 3-methylpyridine Imine Imine Intermediate (Moisture Sensitive) Start->Imine Condensation (-H2O) Amine Aminoacetaldehyde dimethyl acetal Amine->Imine Cyclized Cyclized Pyridone Core Imine->Cyclized MgBr2 / Heat Polymer Polymer/Gum (Aldehyde Oligomers) Imine->Polymer Premature Acetal Cleavage (Acid+Water) Hydrolysis Hydrolyzed Starting Material Imine->Hydrolysis Reverse Rxn (High Water) Water H2O (Contaminant) Water->Imine Attacks Imine MgBr2 MgBr2 (Anhydrous) Water->MgBr2 Hydrates Catalyst MgBr2_Wet MgBr2·6H2O (Inactive) MgBr2->MgBr2_Wet MgBr2_Wet->Cyclized Fails

Caption: Figure 1.[1][2] Reaction pathways showing how water intrusion (Red) disrupts the equilibrium and deactivates the MgBr₂ catalyst, leading to hydrolysis or polymerization.

References

  • Mahajan, P. S., et al. (2023).[1][2] "A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(3).[1][2][4] Link[1][2]

    • Relevance: details the condensation and cyclization chemistry of difluorobenzoyl intermedi
  • Wang, X., et al. (2022).[1][2][9] "Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir."[1][2][9] Green Chemistry Letters and Reviews, 15(2). Link[1][2]

    • Relevance: Provides optimized conditions for the aminoacetaldehyde dimethyl acetal condensation and handling of intermedi
  • Sumino, Y., et al. (2016).[1][2] "Process for preparing a compound having HIV integrase inhibitory activity."[1][9][10][11][12][13] U.S. Patent 9,242,984.[1] Link

    • Relevance: Industrial scale protocols for MgBr₂ mediated cyclizations and moisture limits.[1]

  • Organic Chemistry Portal. "Dimethyl Acetals - Protection and Deprotection." Link

    • Relevance: Mechanistic background on acetal sensitivity to aqueous acid.[1]

Sources

Troubleshooting regioselectivity in the synthesis of benzoyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzoyl pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridine functionalization. The inherent electronic properties of the pyridine ring make regioselectivity a significant challenge. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The answers provide not just solutions, but the underlying chemical principles to inform your experimental design.

Q1: My Friedel-Crafts benzoylation of pyridine is failing, resulting in either no reaction or exclusive N-acylation. What is happening and how can I achieve C-acylation?

A1: This is the most common challenge and stems from the fundamental electronic nature of pyridine. The pyridine nitrogen atom is a Lewis basic site with a lone pair of electrons that is not part of the aromatic π-system.[1][2]

Causality: In classical Friedel-Crafts conditions, the Lewis acid catalyst (e.g., AlCl₃) coordinates to the benzoyl chloride, but it also readily complexes with the pyridine nitrogen. Furthermore, the benzoyl group itself will preferentially acylate the nitrogen lone pair.[1][3] This N-acylation forms a pyridinium salt, which is even more electron-deficient and deactivated towards further electrophilic attack on the carbon atoms of the ring.[1][3][4]

Troubleshooting Strategies:

  • Strategy: Metalation and Acylation. This approach reverses the polarity of the pyridine ring, turning it into a nucleophile. It involves deprotonation with a strong base followed by quenching with an acylating agent.

    • Protocol: Treat the pyridine substrate with a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF or diethyl ether.[3][5] After deprotonation, add the benzoylating agent (e.g., benzoyl chloride or an ester). The regioselectivity can be influenced by the base and any directing groups present.[5][6]

    • Insight: The acidity of pyridine protons generally follows C4 > C3 > C2, but the kinetic and thermodynamic outcomes of metalation can be complex and are influenced by the base's aggregation state and coordinating additives.[7][8]

  • Strategy: Radical Acylation (Minisci-type Reaction). This method is effective for electron-deficient heterocycles. It involves the generation of a nucleophilic acyl radical that attacks the protonated (and therefore more electrophilic) pyridine ring.

    • Mechanism: An acyl radical is generated from an aldehyde or carboxylic acid derivative. This radical adds to the pyridine ring, which is activated by protonation with a strong acid.[9] An oxidant is then required for the rearomatization step.[3]

    • Conditions: A common method involves reacting a pyridine in an acidic medium with an aldehyde and an oxidant like tert-butyl hydroperoxide, often with catalytic iron salts.[3] This typically yields a mixture of C2 and C4 isomers, with selectivity depending on the specific conditions and substituents.

  • Strategy: Activation via Pyridine N-oxide. Oxidation of the pyridine nitrogen to an N-oxide activates the ring for electrophilic substitution, particularly at the C2 and C4 positions, while preventing N-acylation.[1][10]

    • Protocol: First, synthesize the pyridine N-oxide using an oxidant like m-CPBA or H₂O₂. Then, perform the acylation reaction. The N-oxide can be subsequently deoxygenated using reagents like PCl₃ or zinc dust to yield the desired benzoyl pyridine.[1]

Q2: My reaction is producing a mixture of C2- and C4-benzoyl pyridine. How can I improve selectivity for the C4 isomer?

A2: Achieving C4 selectivity often involves leveraging steric hindrance or employing modern catalytic systems designed for remote C-H functionalization.

Troubleshooting Strategies:

  • Strategy: Leverage Steric Hindrance. If your pyridine substrate is unsubstituted, consider starting with a derivative that has a bulky group at the C2 (and C6) position(s). This will sterically block the approach of the acylating agent to the ortho positions, favoring attack at the para (C4) position. The blocking groups can potentially be removed later if necessary.

  • Strategy: N-Substituent-Controlled Radical Acylation. Recent advances in photoredox catalysis have enabled remarkable control over regioselectivity. By choosing the appropriate N-substituent on a pyridinium salt, you can direct the addition of an acyl radical.

    • Protocol for C4-Selectivity: The use of N-aminopyridinium salts under visible light photoredox conditions has been shown to strongly favor the formation of C4-acylated products.[11] An amidyl radical generated from the salt initiates a chain process that generates an acyl radical from an aldehyde, which then adds selectively to the C4 position of the pyridinium salt.[11]

  • Strategy: Undirected Metalation with Sodium Bases. While organolithium bases often favor C2 metalation, using an organosodium base like n-butylsodium has been shown to override this preference and generate a 4-sodiopyridine intermediate. This can then be trapped with a benzoylating agent to yield the C4-substituted product.[12]

  • Strategy: Phosphonium Salt Activation. Pyridines can be converted into C4-pyridinium phosphonium salts. These salts can then undergo nucleophilic substitution with alkoxides, and potentially other nucleophiles, providing a two-step but highly regioselective route to C4-functionalized pyridines.[13]

Q3: How can I selectively synthesize the C2-benzoyl pyridine isomer?

A3: C2 selectivity is often the kinetically favored outcome in many radical and metalation-based reactions, but this can be enhanced through specific methodologies.

Troubleshooting Strategies:

  • Strategy: Silyl-Directed Acylation. This method bypasses the limitations of traditional electrophilic substitution.

    • Protocol: Start with a 2-(trialkylsilyl)pyridine. This substrate reacts spontaneously with acyl chlorides.[14][15] The reaction proceeds through a sequence of N-acylation, desilylation to form a stabilized ylide (a Hammick intermediate), C-acylation at the C2 position, and finally N-deacylation to afford the 2-pyridyl ketone in high yield.[14][15] This method is powerful as it relies on nucleophilic intermediates, avoiding the issues of ring deactivation.

  • Strategy: N-Substituent-Controlled Radical Acylation. As a corollary to the C4-selective method mentioned previously, C2-selectivity can be achieved using a different N-substituent.

    • Protocol for C2-Selectivity: The use of N-methoxypyridinium salts in photoredox-catalyzed reactions with aldehydes preferentially directs the acylation to the C2 position.[11]

  • Strategy: Cross-Coupling Reactions. For unambiguous regiocontrol, a cross-coupling strategy is often the most reliable.

    • Protocol: React 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with a benzoyl source under palladium or copper catalysis. Examples include reacting the halopyridine with an organotin or organoboron reagent (Stille or Suzuki coupling) derived from benzaldehyde or benzoic acid, or a Negishi coupling after transmetalation of a lithiated pyridine with ZnCl₂.[16]

Q4: I need to synthesize a C3-benzoyl pyridine, but my methods are not working. What strategies are available?

A3: The C3 position is the most challenging to functionalize directly via acylation because it is electronically and kinetically disfavored compared to the C2 and C4 positions in most reaction manifolds.[1][17] Success requires highly specialized strategies.

Troubleshooting Strategies:

  • Strategy: Directed Ortho-Metalation (DoM). This is one of the most powerful tools for C3 functionalization. It requires a directing group (DG) on the pyridine ring, typically at the C2 or C4 position.

    • Mechanism: A directing group, such as a methoxy group, amide, or even a halogen, coordinates to the organolithium base, directing deprotonation to the adjacent C3 position.[5]

    • Example Protocol: In 2-chloropyridine, lithiation with lithium tetramethylpiperidide (LiTMP) can selectively deprotonate the C3 position. Subsequent quenching with benzoyl chloride yields 2-chloro-3-benzoylpyridine.[3]

  • Strategy: Pyridyne Chemistry. This method involves the generation of a highly reactive 3,4-pyridyne intermediate, which can then be trapped regioselectively.

    • Protocol: A 3-halo-4-lithiopyridine (generated from a dihalopyridine via halogen-metal exchange) or a 3-chloro-4-magnesiopyridine can eliminate a metal halide to form the 3,4-pyridyne. The subsequent addition of a nucleophile can be directed by other substituents. For example, a C2-ethoxy group can direct the addition of an organomagnesium reagent to the C4 position, leaving a magnesiated species at C3, which can then be quenched with an electrophile like benzoyl chloride.[16][18]

  • Strategy: Synthesis from Nicotinic Acid. When direct C-H functionalization fails, a classical synthesis starting from a pre-functionalized pyridine is a reliable alternative.

    • Protocol: Nicotinic acid (pyridine-3-carboxylic acid) can be converted to its acid chloride (nicotinoyl chloride) using thionyl chloride. This activated species can then undergo a standard Friedel-Crafts reaction with benzene in the presence of aluminum chloride to yield 3-benzoylpyridine.[19]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in pyridine acylation? A1: Regioselectivity is a balance of electronic effects, steric effects, and the reaction mechanism.

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom makes the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack. The C3 and C5 positions are the most electron-rich, making them the preferred sites for electrophilic attack, although the ring is generally deactivated.[1] In radical reactions, attack typically occurs at the C2 and C4 positions of the protonated pyridine.[9]

  • Steric Effects: Bulky substituents on the pyridine ring will hinder attack at adjacent positions. For example, a substituent at C2 will sterically favor functionalization at C4 and C6.

  • Reaction Mechanism: The choice of mechanism is paramount.

    • Electrophilic Attack (e.g., Friedel-Crafts): Fails due to N-acylation.[1][3]

    • Nucleophilic Attack (after Metalation): Regioselectivity is dictated by the site of deprotonation, which can be controlled by the base, additives, and directing groups.[5]

    • Radical Attack (e.g., Minisci): Governed by the stability of the intermediate radical cation, typically favoring C2/C4.[9][20]

Q2: When should I consider a cross-coupling strategy over a direct C-H acylation? A2: A cross-coupling strategy is preferred when absolute regiocontrol is required and a suitable halopyridine precursor is available or easily synthesized. Direct C-H acylation methods are more atom-economical but often suffer from mixtures of isomers, especially on simple pyridine scaffolds. If you are performing a late-stage functionalization on a complex molecule where installing a halogen is difficult, optimizing a C-H functionalization method may be more advantageous.[9]

Q3: How do activating and deactivating groups on the pyridine ring influence benzoylation? A3: Substituents have a profound impact on reactivity and regioselectivity.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) activate the pyridine ring towards electrophilic substitution and can make some acylation reactions feasible.[3] They are ortho, para-directing, but the strong directing effect is often towards the positions relative to the substituent, which must be considered alongside the inherent reactivity of the pyridine ring itself. For example, 2,6-dimethoxypyridine can be acylated by an anhydride with a Lewis acid.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or trifluoromethyl (-CF₃) further deactivate the ring, making C-H functionalization even more challenging. However, they can increase the acidity of certain C-H bonds, potentially facilitating regioselective deprotonation for a metalation-acylation strategy. They also influence the regioselectivity of nucleophilic or radical additions.[20]

Summary of Benzoylation Strategies & Regioselectivity

MethodActivating Agent / CatalystTypical ConditionsRegioselectivityProsCons
Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃)Benzene, Benzoyl ChlorideN-Acylation-Fails for C-acylation on unsubstituted pyridine.[1][3]
Metalation-Acylation Strong Base (nBuLi, LDA)Anhydrous THF, -78 °CC2/C4/C3 (Base & DG dependent)Versatile; can access all positions.Requires stoichiometric strong base; cryogenic temps.[3][5]
Radical Acylation (Minisci) Acid, Oxidant (e.g., (NH₄)₂S₂O₈)Aldehyde, H₂O/DCMC2 / C4 mixtureTolerant of many functional groups.Often poor regioselectivity; requires oxidant.[3][20]
N-Oxide Activation m-CPBA (for N-O), then Acylating AgentDCM; then deoxygenationC2 / C4Avoids N-acylation; activates the ring.Requires extra synthesis and deoxygenation steps.[1][10]
N-Substituent Photoredox Visible Light, PhotocatalystN-amino/N-methoxy pyridinium saltsC4 or C2 (N-substituent controlled)Excellent, switchable regioselectivity.[11]Requires specific pyridinium salt precursors.
Cross-Coupling Pd or Cu catalystHalopyridine + OrganometallicDefined by Halogen PositionUnambiguous regiocontrol.Requires pre-functionalized starting materials.

Key Experimental Protocol: Directed Ortho-Metalation (DoM) for C3-Benzoylation

This protocol describes the synthesis of 2-chloro-3-benzoylpyridine, a valuable intermediate, by leveraging a chloro-directing group.

Reaction: (Self-generated image, for illustration only) 2-Chloropyridine → 2-Chloro-3-benzoylpyridine

Materials:

  • 2-Chloropyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (nBuLi, 2.5 M in hexanes)

  • Benzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (oven-dried, under Argon/Nitrogen atmosphere)

Procedure:

  • Preparation of LiTMP: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at 0 °C for 30 minutes to pre-form the lithium tetramethylpiperidide (LiTMP) base.

  • Metalation: Cool the LiTMP solution to -78 °C (dry ice/acetone bath). Add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise to the base solution. Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS to confirm regioselective deuteration at the C3 position.

  • Acylation (Quench): Once metalation is complete, add freshly distilled benzoyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Maintain the temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-chloro-3-benzoylpyridine.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making path for addressing common issues with regioselectivity.

Troubleshooting_Regioselectivity Start Observed Result NoReaction No C-Acylation or N-Acylation Only Start->NoReaction Mixture Mixture of C2/C4 Isomers Start->Mixture NeedC3 C3 Isomer Required but Not Formed Start->NeedC3 Cause_FC Cause: Ring Deactivation under Friedel-Crafts Conditions NoReaction->Cause_FC If using Lewis Acids... Cause_Control Cause: Poor Intrinsic Regiocontrol Mixture->Cause_Control Cause_C3 Cause: C3 is Kinetically/ Electronically Disfavored NeedC3->Cause_C3 Sol_Metalation Action: Metalation-Acylation Cause_FC->Sol_Metalation Try Alternatives Sol_Radical Action: Radical Acylation Cause_FC->Sol_Radical Try Alternatives Sol_Noxide Action: Use Pyridine N-Oxide Cause_FC->Sol_Noxide Try Alternatives Sol_Sterics Action: Introduce Steric Blockers at C2/C6 to Favor C4 Cause_Control->Sol_Sterics To Improve Selectivity... Sol_Directing Action: Use N-Substituent Control (Photoredox Catalysis) Cause_Control->Sol_Directing To Improve Selectivity... Sol_XCoupling Action: Use Cross-Coupling (Requires Halopyridine) Cause_Control->Sol_XCoupling To Improve Selectivity... Sol_DOM Action: Directed Ortho-Metalation (Requires Directing Group) Cause_C3->Sol_DOM Use Specialized Methods Sol_Pyridyne Action: Pyridyne Chemistry Cause_C3->Sol_Pyridyne Use Specialized Methods Sol_Classical Action: Classical Synthesis from Nicotinic Acid Derivative Cause_C3->Sol_Classical Use Specialized Methods

Sources

Technical Support Center: Enhancing the Storage Stability of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Difluorobenzoyl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during storage and experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of this compound throughout your research and development lifecycle.

Introduction: Understanding the Stability of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

2-(3,4-Difluorobenzoyl)-3-methylpyridine is a complex molecule featuring a pyridine ring, a ketone linker, and a difluorinated benzene ring. Each of these components contributes to its chemical reactivity and potential degradation pathways. The pyridine nitrogen atom is susceptible to oxidation, potentially forming an N-oxide, while the benzoyl moiety may be subject to hydrolytic cleavage under certain pH conditions. Furthermore, the aromatic systems suggest a potential for photodegradation upon exposure to light. This guide will address these potential stability issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(3,4-Difluorobenzoyl)-3-methylpyridine during storage?

A1: The primary stability concerns for this compound are susceptibility to oxidation, photodegradation, and hydrolysis. The pyridine nitrogen can be oxidized, the aromatic rings may be sensitive to photochemical reactions, and the ketone linkage could be hydrolyzed under strongly acidic or basic conditions.

Q2: What are the ideal storage conditions for solid 2-(3,4-Difluorobenzoyl)-3-methylpyridine?

A2: For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation. A standard recommended storage temperature is in a well-ventilated area, away from heat and sources of ignition.[1]

Q3: My solution of 2-(3,4-Difluorobenzoyl)-3-methylpyridine is showing a yellow discoloration over time. What could be the cause?

A3: A yellow discoloration often indicates the formation of degradation products, likely due to oxidation or photodegradation. It is crucial to ensure that the solution is protected from light and that the solvent used is of high purity and free of peroxides. Storing solutions under an inert atmosphere can also mitigate this issue.

Q4: I am observing unexpected peaks in my HPLC analysis after storing a solution of the compound. How can I identify these new peaks?

A4: Unexpected peaks are likely degradation products. To identify them, a systematic forced degradation study is recommended.[3] By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate these degradation products and characterize them, for instance by using LC-MS to determine their mass. This will help in assigning identities to the unknown peaks in your chromatogram.

Q5: How does pH affect the stability of 2-(3,4-Difluorobenzoyl)-3-methylpyridine in solution?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Material (e.g., yellowing) Oxidation or reaction with atmospheric moisture.1. Inert Atmosphere: Store the compound under nitrogen or argon. 2. Dessication: Store in a desiccator to minimize moisture exposure. 3. Re-analysis: Re-characterize the material using HPLC, MS, and NMR to identify any structural changes.
Appearance of New Peaks in HPLC of a Stored Solution Chemical degradation (hydrolysis, oxidation, photodegradation).1. Verify Storage: Ensure the solution was stored protected from light and at the recommended temperature. 2. Conduct Forced Degradation: Perform a forced degradation study to generate and identify potential degradation products.[3] 3. Optimize HPLC Method: Ensure your analytical method is stability-indicating and can resolve the parent compound from all degradants.
Loss of Potency or Inconsistent Assay Results Instability of the compound in the chosen solvent or formulation.1. Solvent Purity: Use high-purity, peroxide-free solvents. 2. Excipient Compatibility: If formulated, conduct compatibility studies with all excipients.[4] 3. Consider Antioxidants: For solutions, the addition of a suitable antioxidant may be beneficial.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identifying potential degradation pathways for 2-(3,4-Difluorobenzoyl)-3-methylpyridine, in line with ICH guidelines.[1][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours, then dissolve in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A dark control sample should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC-UV/DAD method.

  • For identification of degradation products, LC-MS analysis is recommended.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the active pharmaceutical ingredient (API) from any degradation products.

1. Initial Chromatographic Conditions:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often a good starting point. For example:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determine by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

2. Method Optimization:

  • Inject a mixture of the stressed samples (from Protocol 1) to challenge the method's separating power.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve baseline separation of the parent peak from all degradation product peaks.

3. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-DAD/MS Analysis Acid->Analysis Base Basic Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (70°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API 2-(3,4-Difluorobenzoyl)-3-methylpyridine (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradation Products & Establish Degradation Pathway Analysis->Report

Caption: Workflow for Forced Degradation Studies.

Stability_Enhancement_Strategy cluster_assessment Stability Assessment cluster_mitigation Mitigation Strategies Forced_Deg Forced Degradation (Identify Stressors) HPLC_Dev Develop Stability- Indicating Method Forced_Deg->HPLC_Dev Storage Optimized Storage (Cool, Dark, Inert Gas) HPLC_Dev->Storage Packaging Light-Resistant Packaging HPLC_Dev->Packaging Formulation Formulation Design (Excipient Compatibility, Antioxidants) HPLC_Dev->Formulation Stable_Product Stable Product Storage->Stable_Product Packaging->Stable_Product Formulation->Stable_Product Initial_Compound API Initial_Compound->Forced_Deg

Caption: Decision-making for Enhancing Stability.

Recommendations for Formulation Development

When formulating 2-(3,4-Difluorobenzoyl)-3-methylpyridine, particularly for oral solid dosage forms, careful selection of excipients is crucial to prevent degradation.

Recommended Excipients:

  • Fillers/Diluents: Lactose, microcrystalline cellulose, corn starch, and dibasic calcium phosphate are generally considered inert and are good starting points.[5][8]

  • Binders: Polyvinylpyrrolidone (PVP), hydroxypropyl cellulose (HPC), and hydroxypropyl methylcellulose (HPMC) are commonly used.[4][5]

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate, and crospovidone are effective choices.

  • Lubricants: Magnesium stearate is widely used, but compatibility should be confirmed as it can sometimes interact with sensitive APIs. An alternative could be sodium stearyl fumarate.

Antioxidants to Consider: For solution-state formulations or if oxidative degradation is identified as a major pathway, the inclusion of antioxidants may be necessary.

  • Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common phenolic antioxidants.

  • Ascorbic acid (Vitamin C) and its salts are effective oxygen scavengers.

  • Tocopherol (Vitamin E) is a lipid-soluble antioxidant.

The choice of antioxidant will depend on the formulation's solvent system and potential interactions with the API. It is essential to perform compatibility studies with the selected antioxidant.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Sigma-Aldrich. (2024).
  • Jubilant Ingrevia. (2024).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Rignall, A. (2017). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • BenchChem. (2025).
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
  • International Conference on Harmonisation. (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. [Link]

  • Tsonopoulos, C. N., & Coulson, D. M. (1976). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Environmental science & technology, 10(10), 1035-1039.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing solid oral dosage forms: pharmaceutical theory and practice. Academic press.
  • Crowley, P. J., & Martini, L. G. (Eds.). (2017). Drug-excipient interactions. Springer.
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Fabbrizzi, L., & Poggi, A. (Eds.). (2012). Themed issue on pyridine chemistry. Royal Society of Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Kumar, L., & Singh, S. (2019). Drug-excipient compatibility testing protocols and characterization: A review. Materials Today: Proceedings, 18, 483-495.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(12), 877-880.
  • European Medicines Agency. (2007). Guideline on the selection of excipients for medicinal products for human use.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Libros Digitales-Pharmaceutical Press.
  • Patel, S., & Patel, N. (2016). The selection of excipients for oral solid dosage forms. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms (pp. 129-158). Royal Society of Chemistry.
  • Elder, D. P., & Crowley, P. J. (2012). Antioxidants in pharmaceutical products. In Antioxidants in food, vitamins and supplements (pp. 351-379). Woodhead Publishing.

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzoyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing therapeutic potential. This guide offers an in-depth, objective comparison of the bioactivity of fluorinated and non-fluorinated benzoyl pyridines, providing researchers, scientists, and drug development professionals with supporting experimental data and field-proven insights. We will delve into the causal relationships behind the observed biological activities, backed by detailed experimental protocols.

The Rationale for Fluorination in Benzoyl Pyridine Scaffolds

Benzoyl pyridines are a class of compounds recognized for their diverse biological activities, including potent anticancer properties. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1] The introduction of fluorine into the benzoyl pyridine scaffold is not a trivial modification; it is a deliberate strategy to modulate several key physicochemical and pharmacokinetic properties.[2]

Fluorine's high electronegativity and small atomic size can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[3]

  • Improved Binding Affinity: Fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein.[3]

  • Modulated Physicochemical Properties: Fluorination can influence a compound's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Comparative Bioactivity: A Data-Driven Analysis

To illustrate the impact of fluorination, we will examine the structure-activity relationship (SAR) of a series of 6-aryl-2-benzoyl-pyridines as tubulin polymerization inhibitors. The following data, extracted from a comprehensive study, directly compares the antiproliferative activity of non-fluorinated and fluorinated analogues against various cancer cell lines.

Table 1: Comparative Antiproliferative Activity (IC50, nM) of Fluorinated vs. Non-Fluorinated 6-Aryl-2-benzoyl-pyridines

Compound IDR Group on Phenyl RingA375 (Melanoma)M14 (Melanoma)RPMI7951 (Melanoma)MDA-MB-231 (Breast)MDA-MB-453 (Breast)Average IC50 (nM)
4a 4-CH₃4.85.26.55.15.95.5
4t 3-F, 4-CH₃5.25.86.75.66.25.9

Data synthesized from a study on novel tubulin polymerization inhibitors.[5][6]

In this specific comparison, the addition of a fluorine atom at the 3-position of the phenyl ring in compound 4t resulted in a slight decrease in average potency compared to the non-fluorinated parent compound 4a . While this may seem counterintuitive to the general benefits of fluorination, it highlights a crucial aspect of drug design: the effects of substitution are highly context-dependent and can influence binding interactions in complex ways. In this case, the introduction of the fluorine atom may have introduced a minor steric clash or an unfavorable electronic interaction within the colchicine binding site of tubulin.

However, it is important to note that in other molecular contexts, fluorination has been shown to significantly enhance bioactivity. For instance, in a series of 3-phenylcoumarin-7-O-sulfamate derivatives, fluorinated compounds demonstrated a more than 10-fold increase in inhibitory potency against steroid sulfatase compared to the non-fluorinated parent compound.[7]

Mechanistic Insights: The "Why" Behind the Bioactivity

The observed differences in bioactivity between fluorinated and non-fluorinated benzoyl pyridines can be attributed to a combination of factors that influence the drug-target interaction and the overall pharmacokinetic profile of the compounds.

Tubulin Polymerization Inhibition Pathway

The primary mechanism of action for the compared benzoyl pyridines is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Benzoyl_Pyridine Fluorinated or Non-Fluorinated Benzoyl Pyridine Tubulin αβ-Tubulin Dimers Benzoyl_Pyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of benzoyl pyridine-induced apoptosis.

The Role of Fluorine in Target Engagement and Metabolism

The introduction of fluorine can influence how the benzoyl pyridine molecule interacts with the colchicine binding site on tubulin. The electron-withdrawing nature of fluorine can alter the charge distribution across the aromatic rings, potentially affecting hydrogen bonding and van der Waals interactions with amino acid residues in the binding pocket.

Furthermore, the enhanced metabolic stability of fluorinated compounds is a critical factor. By blocking sites susceptible to oxidative metabolism, fluorination can increase the concentration and duration of the active drug at the target site, which can, in many cases, lead to improved efficacy.[8][9]

G cluster_0 Non-Fluorinated Benzoyl Pyridine cluster_1 Fluorinated Benzoyl Pyridine Non_Fluoro_BP Non-Fluorinated Benzoyl Pyridine Metabolism_NF CYP450 Metabolism (Hydroxylation) Non_Fluoro_BP->Metabolism_NF Bioactivity_NF Bioactivity Non_Fluoro_BP->Bioactivity_NF Inactive_Metabolite_NF Inactive Metabolite Metabolism_NF->Inactive_Metabolite_NF Fluoro_BP Fluorinated Benzoyl Pyridine Metabolism_F CYP450 Metabolism (Blocked) Fluoro_BP->Metabolism_F Bioactivity_F Sustained Bioactivity Fluoro_BP->Bioactivity_F

Caption: Impact of fluorination on metabolic stability.

Experimental Protocols

To ensure the scientific integrity of the comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the bioactivity of benzoyl pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G Cell_Seeding 1. Seed cancer cells in 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of benzoyl pyridines Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the fluorinated and non-fluorinated benzoyl pyridine compounds in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a GTP source, and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance increases as tubulin polymerizes into microtubules.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to that of a vehicle control and a known tubulin inhibitor (e.g., colchicine). Calculate the IC50 value for the inhibition of tubulin polymerization.

Conclusion

The strategic fluorination of benzoyl pyridines offers a powerful tool for medicinal chemists to fine-tune the bioactivity and pharmacokinetic properties of these promising therapeutic agents. While the effects of fluorination are not universally enhancing and are highly dependent on the specific molecular context, a thorough understanding of the underlying mechanisms provides a rational basis for drug design. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, enabling more informed decisions in the development of next-generation therapies.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Creative Biolabs. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. ACS Publications. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). National Center for Biotechnology Information. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. PubMed. [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. PubMed. [Link]

  • Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed. PubMed. [Link]

  • SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed. PubMed. [Link]

Sources

X-ray crystallography and structural determination of 2-(3,4-Difluorobenzoyl)-3-methylpyridine

[1]

Executive Summary & Strategic Analysis

Compound Class: Fluorinated Diaryl Ketone / Pyridine Derivative CAS: 1187167-00-5 (Analogous) Primary Challenge: Elucidating the steric impact of the 3-methyl substituent on the carbonyl torsion angle.[1]

This guide details the structural determination strategy for 2-(3,4-Difluorobenzoyl)-3-methylpyridine . Unlike its 4-methyl or 5-methyl isomers, this specific congener presents a unique crystallographic challenge: the ortho-methyl effect .[1] The methyl group at position 3 of the pyridine ring introduces significant steric hindrance relative to the bridging carbonyl, likely forcing the pyridine ring out of planarity with the ketone moiety.[1]

This document compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for resolving this specific conformational lock.

Technical Comparison: Structural Elucidation Methods

For a researcher targeting this scaffold for drug development (e.g., kinase inhibition), knowing the precise 3D conformation is critical for docking studies.[1]

Comparative Analysis Table
FeatureMethod A: Single Crystal XRD (Recommended)Method B: NOESY/ROESY NMR Method C: DFT Optimization (B3LYP/6-31G*)
Primary Output Absolute 3D coordinates, packing forces, torsion angles.[1]Solution-state averaged proximity (through-space).[1]Predicted gas-phase energy minima.[1]
Resolution Atomic (< 0.8 Å).[1]Relative (< 5 Å).[1][2]Theoretical.
Steric Insight High: Directly visualizes the 3-methyl/carbonyl twist.[1]Medium: Infers twist via lack of NOE between Methyl-H and Carbonyl.[1]High: Predicts twist, but ignores packing forces.[1]
Sample Req. ~5 mg (High purity, crystalline).~10 mg (Soluble).[1]Computational resources.[1][3]
Weakness Requires suitable single crystal (difficult with flexible ketones).[1]Cannot distinguish static twist from rapid rotation averaging.Validation required; may not reflect solid-state.
Expert Insight: Why SC-XRD Wins

For 2-(3,4-Difluorobenzoyl)-3-methylpyridine, NMR is insufficient. The rotation barrier around the Pyridine-Carbonyl bond is the critical variable.[1] In solution, this bond may rotate freely or average out.[1] Only SC-XRD captures the biologically relevant "locked" conformation often found in protein binding pockets, driven by the intermolecular

1

Experimental Protocol: Crystallization & Data Collection

The presence of the fluorine atoms facilitates unique crystallization pathways via


1
Phase 1: Crystal Growth Strategy

Goal: Obtain a single crystal > 0.1 mm in two dimensions.

The "Fluorine-Driven" Solvent Screen: Do not use standard ethyl acetate/hexane initially.[1] The fluorinated ring requires polarizability matching.

  • System A (Vapor Diffusion):

    • Solvent: Dichloromethane (DCM) - Solubilizes the ketone.[1]

    • Antisolvent: Pentane or Heptane.[1]

    • Mechanism:[1][4] Slow diffusion of pentane into DCM forces the molecules to stack along the fluorinated face.[1]

  • System B (Slow Evaporation):

    • Solvent: Ethanol/Acetone (1:1).[1]

    • Mechanism:[1][4][5] Hydrogen bonding with the pyridine nitrogen stabilizes the nucleation.[1]

Phase 2: X-Ray Data Collection Protocol

Instrument: Bruker D8 QUEST or equivalent (Mo-K


1
  • Mounting: Use a MiTeGen loop with Paratone oil.[1]

  • Temperature: 100 K (Mandatory).

    • Reasoning: The 3-methyl group can exhibit rotational disorder at room temperature.[1] Cooling freezes the methyl rotation, allowing precise assignment of hydrogen positions.[1]

  • Strategy:

    • Collect a complete sphere (redundancy > 4.0).[1]

    • Resolution: Aim for 0.75 Å to resolve the C-F bonds clearly (typically 1.35 Å bond length).

  • Refinement (SHELXL):

    • Treat the fluorine atoms with anisotropic displacement parameters (ADPs).[1]

    • Watch for "rotational disorder" in the difluorophenyl ring if the 3,4-positions mimic a pseudo-symmetry.[1]

Expected Structural Metrics (Reference Data)

Based on analogous ortho-substituted benzoyl pyridines, the following structural parameters serve as quality control benchmarks for your refinement.

ParameterExpected RangeStructural Logic
Torsion Angle (

)
60° - 90° The 3-methyl group sterically clashes with the carbonyl oxygen, preventing planarity.[1]
Bond Length (

)
1.21 - 1.23 ÅStandard ketone, slightly lengthened if involved in H-bonding.[1]
Bond Angle (

)
118° - 120°

hybridization; may widen to relieve methyl steric strain.[1]
Intermolecular Contacts

Weak hydrogen bonds (< 2.6 Å) drive the lattice packing.[1]

Workflow Visualization

The following diagram outlines the decision logic for solving the structure, specifically addressing the "No Crystal" contingency common with flexible ketones.

StructuralDeterminationStartCompound: 2-(3,4-Difluorobenzoyl)-3-methylpyridineSolubilitySolubility Test(DCM vs EtOH)Start->SolubilityScreenCrystallization Screen(Vapor Diffusion)Solubility->ScreenCheckCrystal Quality Check(Polarized Light)Screen->CheckFailPathNo Suitable Crystals?Check->FailPathXRDSingle Crystal XRD(Mo-Source, 100K)RefineStructure Refinement(SHELXL)XRD->RefineFinalFinal Structural Model(CIF Output)Refine->FinalFailPath->XRDClear Prism/BlockPowderPXRD + Rietveld RefinementFailPath->PowderMicrocrystallineDFTDFT Geometry Optimization(B3LYP/6-31G*)FailPath->DFTAmorphous/OilPowder->FinalDFT->FinalTheoretical Model

Figure 1: Decision matrix for structural elucidation. Green path indicates the optimal SC-XRD workflow.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1]

    • Context: Authoritative source for comparing unit cell parameters of pyridine derivatives.[1]

  • Müller, P. (2009).[1] Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.[1]

    • Context: Standard protocol for refining the anisotropic fluorine atoms described in Section 3.[1]

  • Desiraju, G. R. (2007).[1] C-H...F interactions in the crystal structures of fluorinated benzenes.[1] Journal of Fluorine Chemistry, 128(10), 1136-1139.[1]

    • Context: Cites the specific packing forces ( ) relevant to the 3,4-difluorophenyl moiety.
  • Acta Crystallographica Section E. (2012). Structure of (3-methylpyridin-2-yl)(phenyl)methanone. IUCr Journals. Context: Provides the baseline structural metrics for the non-fluorinated analog to establish the "Expected Structural Metrics" in Section 4.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorobenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Difluorobenzoyl)-3-methylpyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.